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  • Product: (5-Fluoro-2-iodo-3-methylphenyl)methanol
  • CAS: 1221565-69-0

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 5-fluoro-2-iodo-3-methylbenzyl alcohol

An In-Depth Technical Guide to 5-Fluoro-2-iodo-3-methylbenzyl Alcohol: Synthesis, Properties, and Applications in Drug Discovery Authored by: Senior Application Scientist Introduction: The Strategic Role of Halogenated B...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Fluoro-2-iodo-3-methylbenzyl Alcohol: Synthesis, Properties, and Applications in Drug Discovery

Authored by: Senior Application Scientist

Introduction: The Strategic Role of Halogenated Benzyl Alcohols in Medicinal Chemistry

The introduction of halogen atoms, particularly fluorine, into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased bioavailability, and improved target affinity.[1] The strong carbon-fluorine bond is resistant to metabolic degradation, which can extend a drug's half-life.[1] Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence non-covalent interactions with biological targets.[2][3][4][5]

Benzyl alcohols, in general, are fundamental building blocks in organic synthesis.[6] When substituted with halogens, they become powerful intermediates for creating complex molecular architectures. The presence of an iodine atom, as in 5-fluoro-2-iodo-3-methylbenzyl alcohol, provides a reactive "handle" for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[7][8][9] This allows for the facile introduction of diverse chemical moieties, enabling the exploration of a broad chemical space in the quest for new drugs.

This guide focuses on the specific, albeit not commercially cataloged, compound 5-fluoro-2-iodo-3-methylbenzyl alcohol. By dissecting its structure and leveraging data from analogous compounds, we can construct a detailed profile of its synthesis, properties, and potential as a key intermediate in drug discovery.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of 5-fluoro-2-iodo-3-methylbenzyl alcohol are derived from its chemical structure.

PropertyValue
Chemical Name 5-Fluoro-2-iodo-3-methylbenzyl alcohol
Molecular Formula C₈H₈FIO
Molecular Weight 282.05 g/mol
Canonical SMILES CC1=C(I)C=C(F)C=C1CO
InChI Key (Predicted)

Note: The molecular weight is calculated based on the isotopic masses of the constituent elements.

The presence of both a fluorine and an iodine atom on the benzene ring significantly influences the molecule's electronic properties. The fluorine atom is strongly electron-withdrawing through induction, while the iodine atom is less electronegative and more polarizable. The methyl group is weakly electron-donating. This combination of substituents creates a unique electronic environment that affects the reactivity of the aromatic ring and the acidity of the benzylic alcohol.

Proposed Synthetic Pathway

A logical and efficient synthesis of 5-fluoro-2-iodo-3-methylbenzyl alcohol can be envisioned starting from a commercially available substituted toluene. The following multi-step synthesis is proposed, employing well-established and reliable chemical transformations.

G A 1-Fluoro-3-methylbenzene B 2-Iodo-1-fluoro-3-methylbenzene A->B Iodination (e.g., I₂, HIO₃, H₂SO₄) C 5-Fluoro-2-iodo-3-methylbenzaldehyde B->C Formylation (e.g., Vilsmeier-Haack reaction) D 5-Fluoro-2-iodo-3-methylbenzyl alcohol C->D Reduction (e.g., NaBH₄, MeOH)

Caption: Proposed synthetic workflow for 5-fluoro-2-iodo-3-methylbenzyl alcohol.

Experimental Protocol:

Step 1: Iodination of 1-Fluoro-3-methylbenzene

  • To a stirred solution of 1-fluoro-3-methylbenzene in a suitable solvent (e.g., acetic acid), add a source of electrophilic iodine, such as a mixture of iodine (I₂) and an oxidizing agent (e.g., iodic acid, HIO₃) in the presence of sulfuric acid.

  • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine.

  • The product, 2-iodo-1-fluoro-3-methylbenzene, is then extracted with an organic solvent, washed, dried, and purified by distillation or column chromatography.

Step 2: Formylation to 5-Fluoro-2-iodo-3-methylbenzaldehyde

  • The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings. To a cooled solution of dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.

  • To this reagent, add the 2-iodo-1-fluoro-3-methylbenzene from the previous step.

  • The reaction mixture is heated, and upon completion, it is carefully poured onto ice and neutralized to hydrolyze the intermediate and precipitate the aldehyde.

  • The crude 5-fluoro-2-iodo-3-methylbenzaldehyde is collected by filtration, washed, and can be purified by recrystallization or column chromatography.

Step 3: Reduction to 5-Fluoro-2-iodo-3-methylbenzyl alcohol

  • The final step involves the reduction of the aldehyde to the corresponding benzyl alcohol. Dissolve the 5-fluoro-2-iodo-3-methylbenzaldehyde in a suitable protic solvent like methanol or ethanol.

  • Cool the solution in an ice bath and add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • The reaction is typically rapid and can be monitored by TLC.

  • After the reaction is complete, the mixture is quenched with water or dilute acid, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the final product, 5-fluoro-2-iodo-3-methylbenzyl alcohol, which can be further purified if necessary.

Applications in Drug Development

The structural features of 5-fluoro-2-iodo-3-methylbenzyl alcohol make it a highly valuable intermediate for the synthesis of a wide range of biologically active molecules.

G cluster_0 Core Intermediate cluster_1 Potential Applications A 5-Fluoro-2-iodo-3-methylbenzyl alcohol B Kinase Inhibitors A->B Suzuki, Sonogashira, etc. (via Iodo group) C GPCR Ligands A->C Further functionalization (via Hydroxyl group) D Enzyme Inhibitors A->D Combination of modifications

Caption: Potential applications derived from the core intermediate.

4.1. Scaffold for Kinase Inhibitors:

Many small-molecule kinase inhibitors feature a substituted aromatic core. The iodo group on this benzyl alcohol can be readily replaced with various aromatic and heteroaromatic rings via Suzuki-Miyaura coupling.[9] This allows for the systematic exploration of the kinase active site and the optimization of binding interactions.

4.2. Synthesis of GPCR Ligands:

G-protein coupled receptors (GPCRs) are a major class of drug targets. The ability to introduce diverse substituents onto the aromatic ring of 5-fluoro-2-iodo-3-methylbenzyl alcohol through cross-coupling reactions provides a pathway to novel ligands with tailored selectivity and potency for various GPCRs.

4.3. Development of Enzyme Inhibitors:

The benzyl alcohol moiety itself can be a key pharmacophoric feature or can be further functionalized. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to an ether or ester, to generate a wide array of derivatives for screening against various enzymatic targets.

Safety and Handling

As with any laboratory chemical, 5-fluoro-2-iodo-3-methylbenzyl alcohol should be handled with appropriate care. Based on the functional groups present, the following general precautions are recommended:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For specific safety information, it is always best to consult the Safety Data Sheet (SDS) for structurally similar compounds.

Conclusion

5-Fluoro-2-iodo-3-methylbenzyl alcohol represents a promising, albeit currently non-commercialized, building block for medicinal chemistry. Its calculated molecular formula and weight provide a basis for its characterization. The proposed synthetic route offers a practical approach to its preparation in a laboratory setting. The presence of fluoro, iodo, and methyl substituents, along with the benzyl alcohol functionality, provides multiple avenues for chemical elaboration, making it a highly versatile intermediate for the synthesis of novel drug candidates. Researchers in drug development can leverage the principles outlined in this guide to synthesize and utilize this compound in their discovery programs, potentially leading to the development of new and effective therapeutics.

References

  • Vertex AI Search. (2026, March 4). Exploring the Versatility of Fluorinated Benzyl Alcohols in Pharmaceutical R&D.
  • Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [Link]

  • Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]

  • ResearchGate. Synthesis of substituted benzamides from substituted benzyl alcohols. [Link]

  • ACS Publications. (2004, September 11). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel Aromatic Polymers.
  • Google Patents.
  • ACS Publications. (2019, November 5). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
  • J-Stage. Synthesis of Multisubstituted Heterocyclic and Aromatic Compounds Using Catalyst-Controlled Site-Selective Reactions.
  • RSC Publishing. (2024, September 17). Green Chemistry.
  • Longdom Publishing. (2022, May 9). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols.
  • MDPI. (2015, January 22).
  • Chemistry LibreTexts. (2020, July 1). 17.
  • PMC. (2015, June 30).
  • ResearchGate. (2025, October 17).
  • National Institute of Standards and Technology. Styrene - the NIST WebBook.
  • PubChem. CID 136038194 | C8H8+.
  • Sigma-Aldrich. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | 704884-74-2.
  • PubChem. CID 56632080 | C8H8O2.
  • Fluorochem. 3-IODO-2-METHYLBENZYL ALCOHOL (CAS 76350-89-5).
  • Sigma-Aldrich. 3-IODO-2-METHYLBENZYL ALCOHOL | 76350-89-5.
  • Wikipedia. Benzyl alcohol.
  • PubChem. CID 76852807 | C8H8NO2.
  • NIH. Boronin | C8H8B | CID 57421885 - PubChem.
  • PubChem. 3-Methylbenzyl alcohol | C8H10O | CID 11476.

Sources

Exploratory

Solubility Profiling of (5-Fluoro-2-iodo-3-methylphenyl)methanol in Organic Solvents: Predictive Thermodynamics and Empirical Protocols

Executive Summary (5-Fluoro-2-iodo-3-methylphenyl)methanol (CAS: 1221565-69-0) is a highly functionalized, poly-substituted benzyl alcohol utilized as a specialized building block in advanced organic synthesis and medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Fluoro-2-iodo-3-methylphenyl)methanol (CAS: 1221565-69-0) is a highly functionalized, poly-substituted benzyl alcohol utilized as a specialized building block in advanced organic synthesis and medicinal chemistry[1][2]. Because specific, peer-reviewed empirical solubility data for this proprietary intermediate is not widely tabulated in public literature, researchers must rely on predictive thermodynamic models coupled with rigorous empirical testing. This whitepaper provides a comprehensive framework for understanding the solvation mechanics of this compound, predicting its solubility profile across various organic solvents using Hansen Solubility Parameters (HSP), and executing a self-validating empirical protocol for precise quantification.

Molecular Architecture & Solvation Thermodynamics

To predict the solubility of (5-Fluoro-2-iodo-3-methylphenyl)methanol, one must first analyze its structural components and how they dictate intermolecular forces. The molecule features a benzene ring substituted with four distinct functional groups, each contributing uniquely to its solvation behavior:

  • Hydroxymethyl Group (-CH₂OH): Located at C1, this group acts as a strong hydrogen bond donor and acceptor. It ensures favorable interactions with polar protic and polar aprotic solvents.

  • Iodine Atom (-I): Located at C2, iodine is a large, highly polarizable halogen. It significantly increases the molecular volume and the London dispersion forces of the molecule, driving solubility in non-polar and halogenated solvents[3].

  • Fluorine Atom (-F): Located at C5, fluorine's high electronegativity creates a strong local dipole moment without adding significant steric bulk, enhancing polar interactions[3].

  • Methyl Group (-CH₃): Located at C3, this group provides localized lipophilic character, further disrupting crystal lattice packing and generally increasing solubility in organic media.

Causality of Solvation

The principle of "like dissolves like" is governed by the energy required to disrupt the solute's crystal lattice versus the energy released upon solvation. The heavy iodination of the aromatic ring significantly lowers the energy barrier for dissolution in highly polarizable solvents (like toluene or dichloromethane) due to matching dispersion forces, while the hydroxyl group maintains compatibility with hydrogen-bonding solvents (like methanol or ethyl acetate)[3][4].

Solvation Solute (5-Fluoro-2-iodo-3- methylphenyl)methanol Dispersion Dispersion Forces (δD) Driven by Iodine & Aromatic Ring Solute->Dispersion Polar Polar Interactions (δP) Driven by Fluorine & C-O bond Solute->Polar Hbond Hydrogen Bonding (δH) Driven by -OH Group Solute->Hbond SolventsD Toluene, DCM, Chloroform (High Solubility) Dispersion->SolventsD SolventsPoor Hexane, Heptane (Low Solubility) Dispersion->SolventsPoor Weak interaction SolventsP Acetone, Ethyl Acetate (High Solubility) Polar->SolventsP SolventsH Methanol, Ethanol (High Solubility) Hbond->SolventsH

Figure 1: Solvation mechanisms and solvent compatibility based on functional group interactions.

Predictive Profiling via Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) divide the total cohesive energy of a liquid into three components: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[3][5].

For the base structure, unsubstituted benzyl alcohol, the established HSP values are approximately δD​=18.4 , δP​=6.3 , and δH​=13.7 MPa1/2 [4][6]. The addition of the iodine atom drastically increases the δD​ component due to its highly polarizable electron cloud, while the fluorine atom increases δP​ [3][7]. Consequently, the δH​ contribution is slightly diluted relative to the overall molecular weight (266.05 g/mol )[2].

Based on these thermodynamic principles, the predicted quantitative solubility profile for (5-Fluoro-2-iodo-3-methylphenyl)methanol is summarized below:

SolventSolvent ClassPredicted SolubilityThermodynamic Rationale
Dichloromethane (DCM) HalogenatedVery High (>100 mg/mL)Excellent δD​ match; polarizable chlorine atoms interact favorably with the iodine substituent.
Ethyl Acetate (EtOAc) Polar AproticHigh (50 - 100 mg/mL)Strong hydrogen bond acceptor capabilities match the solute's -OH donor; good δP​ alignment.
Methanol (MeOH) Polar ProticHigh (50 - 100 mg/mL)Complete δH​ alignment; capable of forming a robust hydrogen-bonded network with the hydroxymethyl group.
Toluene AromaticModerate-High (20 - 50 mg/mL)Strong δD​ overlap with the aromatic ring and iodine, though lacking δH​ interactions.
Acetonitrile (MeCN) Polar AproticModerate (10 - 30 mg/mL)High δP​ aligns with the fluorinated ring, but weaker dispersion interactions limit maximum capacity.
n-Hexane Aliphatic Non-polarPoor (<5 mg/mL)Severe mismatch in δP​ and δH​ ; unable to break the solute's hydrogen-bonded crystal lattice.

Empirical Determination: The Gold-Standard Shake-Flask Protocol

While predictive models guide solvent selection, empirical validation is mandatory for process chemistry. The "shake-flask" method is the most reliable, thermodynamically sound, and globally recognized protocol (recommended by the WHO) for determining equilibrium solubility[8][9][10].

The following protocol is designed as a self-validating system : it incorporates kinetic checks (time-point sampling) to ensure true thermodynamic equilibrium is reached, rather than a transient supersaturated or undersaturated state.

Step-by-Step Methodology

Step 1: Preparation of the Saturated System

  • Action: Weigh an excess amount of (5-Fluoro-2-iodo-3-methylphenyl)methanol (e.g., 50-100 mg) into a 5 mL glass vial. Add 1.0 mL of the target organic solvent.

  • Causality: The presence of visually confirmed, undissolved solid throughout the entire experiment is the fundamental requirement of this method. If all solid dissolves, the solution is not saturated, and more API must be added[9][11].

Step 2: Thermodynamic Equilibration

  • Action: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place them in a thermostated orbital shaker at 25.0 ± 0.1 °C (or the specific temperature of interest). Shake at 60–100 rpm for 24 to 48 hours[9][12].

  • Causality: Mechanical agitation ensures continuous contact between the solvent and the solid surface, overcoming the Nernst-Brunner diffusion layer. A minimum of 24 hours is required to overcome kinetic dissolution barriers and reach a true thermodynamic plateau[8][10].

Step 3: Phase Separation

  • Action: Remove the vials from the shaker and allow them to stand undisturbed for 2 hours at the test temperature to let large particulates settle. Transfer the mixture to a microcentrifuge tube and centrifuge at 10,000 × g for 10 minutes. Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter[11][12].

  • Causality: Centrifugation followed by sub-micron filtration guarantees the complete removal of colloidal or suspended drug particles. If unfiltered micro-particulates enter the analytical system, they will dissolve in the HPLC mobile phase, artificially inflating the calculated solubility[11]. PTFE is chosen for its universal chemical resistance to organic solvents.

Step 4: Dilution and Quantification

  • Action: Immediately dilute an exact aliquot of the filtered saturated solution (e.g., 10 µL) into a known volume of a compatible diluent (e.g., 990 µL of the HPLC mobile phase) to bring the concentration within the linear range of your pre-established calibration curve.

  • Action: Analyze via HPLC-UV (monitoring at the λmax​ of the aromatic ring, typically around 254 nm) or LC-MS[10][11].

  • Self-Validation Check: Sample the shaking vials at 24 hours and 48 hours. If the quantified concentration varies by less than 5%, thermodynamic equilibrium is confirmed[9].

Workflow A 1. Solid Solute + Solvent (Maintain Excess API) B 2. Equilibration (Orbital Shaker, 24-48h, 25°C) A->B C 3. Phase Separation (Centrifugation & 0.22µm PTFE Filtration) B->C D 4. Dilution (Dilute with Mobile Phase) C->D E 5. Quantification (HPLC-UV / LC-MS Analysis) D->E F 6. Data Validation (Compare 24h vs 48h concentrations) E->F

Figure 2: Step-by-step workflow of the shake-flask method for thermodynamic solubility determination.

Conclusion

(5-Fluoro-2-iodo-3-methylphenyl)methanol is a complex intermediate whose solubility is heavily dictated by the competing forces of its hydrogen-bonding hydroxyl group and its highly polarizable, lipophilic halogen substituents. By leveraging Hansen Solubility Parameters, researchers can intelligently select solvent systems (favoring halogenated solvents, polar aprotics, and alcohols) while avoiding dead-end empirical trials in aliphatic hydrocarbons. The provided shake-flask methodology ensures that any quantitative data generated is thermodynamically accurate, reproducible, and ready for integration into scale-up manufacturing or formulation workflows.

References

Sources

Foundational

Structural Informatics and Synthetic Utility of (5-Fluoro-2-iodo-3-methylphenyl)methanol in Drug Discovery

Abstract In the landscape of modern medicinal chemistry, highly functionalized halogenated benzyl alcohols serve as crucial building blocks for complex active pharmaceutical ingredients (APIs). This technical guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, highly functionalized halogenated benzyl alcohols serve as crucial building blocks for complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of (5-Fluoro-2-iodo-3-methylphenyl)methanol , examining its structural informatics, physicochemical properties, and mechanistic utility in synthetic workflows. By establishing self-validating protocols, this document serves as an authoritative resource for researchers engaged in rational drug design and late-stage functionalization.

Chemical Identity and Structural Informatics

To effectively utilize a building block in in silico screening or synthetic planning, precise structural identifiers are paramount. The compound (5-Fluoro-2-iodo-3-methylphenyl)methanol (CAS: 1221565-69-0)[1] features a tetra-substituted benzene ring engineered for specific steric and electronic interactions.

Derivation of SMILES and InChI

The Simplified Molecular-Input Line-Entry System (SMILES) string for this molecule is Cc1cc(F)cc(CO)c1I [2].

  • Causality of the String: The string initiates at the methyl group (C), attached to the aromatic ring (c1). Tracing the ring, the adjacent carbon (c2) is unsubstituted, followed by c3 bearing the fluoro group (F). The sequence continues to the hydroxymethyl-substituted carbon (c5, bearing CO), and finally, the iodo-substituted carbon (c6, bearing I), before closing the ring at c1.

The Standard IUPAC International Chemical Identifier (InChI) provides a definitive, non-proprietary structural representation: InChI=1S/C8H8FIO/c1-5-2-6(9)3-7(4-11)8(5)10/h2-3,11H,4H2,1H3 While the 27-character InChIKey (the SHA-256 hashed version of the InChI) is typically generated in silico by cheminformatics software to prevent database collisions, the exact Standard InChI string above serves as the cryptographic source for querying chemical repositories[3].

Quantitative Physicochemical Data

Table 1: Physicochemical and Structural Identifiers

PropertyValue
IUPAC Name (5-Fluoro-2-iodo-3-methylphenyl)methanol
CAS Registry Number 1221565-69-0
Molecular Formula C8H8FIO
Molecular Weight 266.05 g/mol
Isomeric SMILES Cc1cc(F)cc(CO)c1I
Standard InChI InChI=1S/C8H8FIO/c1-5-2-6(9)3-7(4-11)8(5)10/h2-3,11H,4H2,1H3

Mechanistic Rationale in Synthetic Chemistry

The strategic placement of functional groups on this scaffold is not arbitrary; it is designed to facilitate orthogonal reactivity and enhance pharmacokinetic profiles in downstream targets, such as orexin receptor antagonists[4].

  • Iodo Group (C2): Iodine is highly polarizable and serves as an exceptional leaving group for palladium-catalyzed cross-coupling reactions. Its ortho position relative to the hydroxymethyl group allows for directed coordination or subsequent cyclization.

  • Fluoro Group (C5): Fluorine substitution is a classic bioisosteric replacement. It increases metabolic stability by blocking cytochrome P450-mediated oxidation and modulates the pKa of adjacent functional groups via its strong inductive electron-withdrawing effect (-I).

  • Methyl Group (C3): This group provides critical steric bulk adjacent to the iodo group, which can dictate the conformation of resulting biaryl systems (e.g., inducing atropisomerism) after cross-coupling.

FeatureFunction Core (5-Fluoro-2-iodo-3-methylphenyl)methanol Core Scaffold Iodo C2-Iodo Group Cross-Coupling Handle Core->Iodo Ortho-activation Fluoro C5-Fluoro Group Metabolic Stability Core->Fluoro Electron-withdrawing (-I) Methyl C3-Methyl Group Steric Shielding Core->Methyl Conformational locking Hydroxymethyl C1-Hydroxymethyl H-Bonding / Derivatization Core->Hydroxymethyl Synthetic handle Coupling Suzuki/Sonogashira Biaryl Formation Iodo->Coupling Pd-Catalysis

DOT Diagram 1: Structural feature-function relationship of the tri-substituted benzyl alcohol.

Experimental Workflow: Synthesis and Derivatization

The synthesis of (5-Fluoro-2-iodo-3-methylphenyl)methanol typically proceeds via the chemoselective reduction of its corresponding carboxylic acid precursor, 5-fluoro-2-iodo-3-methylbenzoic acid[5].

Protocol A: Chemoselective Reduction (Self-Validating System)

Table 2: Reduction Protocol Quantitative Parameters

Reagent / ParameterEquivalents / ValueFunction
5-Fluoro-2-iodo-3-methylbenzoic acid1.0 eqStarting Material
Borane-THF (BH3·THF)2.0 - 2.5 eqReducing Agent
Anhydrous THF0.2 MSolvent
Temperature Profile0 °C → 25 °CThermal Control

Step-by-Step Methodology:

  • Preparation: Dissolve 5-fluoro-2-iodo-3-methylbenzoic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere. Causality: Moisture reacts violently with borane, hydrolyzing the reagent and drastically reducing yield.

  • Reagent Addition: Cool the reaction vessel to 0 °C. Add BH3·THF (2.0 eq) dropwise over 30 minutes. Causality: The initial formation of the triacyloxyborane intermediate is highly exothermic; cooling prevents thermal degradation and controls H2 gas evolution.

  • Reaction & In-Process Control (IPC): Warm to room temperature and stir for 4-6 hours. Monitor via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent.

    • Self-Validating Checkpoint: The highly polar carboxylic acid starting material remains near the baseline (low Rf), while the less polar primary alcohol product migrates significantly higher (Rf ~0.4). Complete disappearance of the baseline spot confirms reaction completion.

  • Quenching: Cool back to 0 °C and carefully add Methanol (MeOH) dropwise until effervescence ceases. Causality: Safely destroys excess borane by forming volatile trimethyl borate.

  • Workup: Concentrate in vacuo, partition between EtOAc and 1M HCl. Wash the organic layer with saturated NaHCO3 and brine. Dry over MgSO4, filter, and concentrate to yield the pure benzyl alcohol.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Once the primary alcohol is in hand, the C2-iodo group serves as an ideal handle for C-C bond formation[4].

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with (5-Fluoro-2-iodo-3-methylphenyl)methanol (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq). Causality: Pd(dppf)Cl2 is selected for its bidentate ligand, which suppresses undesired dehalogenation and promotes efficient oxidative addition into the sterically hindered C-I bond.

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base required for the transmetalation step.

  • Reaction & IPC: Heat the mixture to 90 °C under an argon atmosphere for 12 hours. Monitor via LC-MS.

    • Self-Validating Checkpoint: The disappearance of the starting material mass (m/z 266) and the emergence of the biaryl product mass confirm the successful oxidative addition and reductive elimination cycles of the palladium catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove insoluble palladium black. Extract, dry over Na2SO4, and purify via flash chromatography.

SyntheticWorkflow SM 5-Fluoro-2-iodo- 3-methylbenzoic acid Red Reduction BH3-THF, 0°C -> RT SM->Red 1.0 eq SM 2.0 eq BH3 Int (5-Fluoro-2-iodo- 3-methylphenyl)methanol Red->Int Quench: MeOH Yield: >90% Suz Suzuki Coupling R-B(OH)2, Pd(dppf)Cl2 Int->Suz Cross-Coupling Prod Biaryl Alcohol Derivative Suz->Prod C-C Bond Formation

DOT Diagram 2: Step-by-step synthetic workflow from benzoic acid precursor to biaryl derivative.

References

  • Synthonix. "1-bromo-5-fluoro-2-iodo-3-methyl-benzene - [B81044]." Synthonix. URL:[Link]

  • World Intellectual Property Organization. "WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists." Google Patents, 2015.
  • PubChem. "5-Fluoro-2-iodo-1-methoxy-3-methylbenzene | C8H8FIO | CID 170171425." National Center for Biotechnology Information. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Selective Oxidation of (5-Fluoro-2-iodo-3-methylphenyl)methanol

Introduction: The Critical Role of 5-Fluoro-2-iodo-3-methylbenzaldehyde in Medicinal Chemistry The synthesis of highly functionalized aromatic aldehydes is a cornerstone of modern drug discovery and development. These co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of 5-Fluoro-2-iodo-3-methylbenzaldehyde in Medicinal Chemistry

The synthesis of highly functionalized aromatic aldehydes is a cornerstone of modern drug discovery and development. These compounds serve as versatile intermediates for the construction of complex molecular architectures found in a wide array of therapeutic agents. (5-Fluoro-2-iodo-3-methylphenyl)methanol is a key precursor, and its selective oxidation to the corresponding aldehyde, 5-fluoro-2-iodo-3-methylbenzaldehyde, is a pivotal transformation. The presence of three distinct substituents on the phenyl ring—a deactivating, electron-withdrawing fluorine; a bulky, electron-withdrawing iodine; and an activating, electron-donating methyl group—presents a unique challenge for achieving high-yield, clean oxidation without side reactions or over-oxidation to the carboxylic acid.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective oxidation of (5-fluoro-2-iodo-3-methylphenyl)methanol. We will explore various oxidation methodologies, delve into the mechanistic rationale for protocol selection, and provide detailed, field-proven protocols to ensure reproducible and high-yielding results.

Comparative Analysis of Oxidation Methodologies

The choice of an oxidizing agent is paramount and depends on factors such as substrate tolerance, reaction conditions, and ease of workup. For a sensitive and highly substituted substrate like (5-fluoro-2-iodo-3-methylphenyl)methanol, mild and selective methods are preferred.

Oxidation MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂, Room TemperatureVery mild, neutral pH, short reaction times, high chemoselectivity, tolerates sensitive functional groups.[1][2]DMP is expensive and can be explosive under certain conditions.[3]
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineCH₂Cl₂, -78 °C to Room TemperatureMild, high-yielding, avoids toxic metals, suitable for acid-sensitive compounds.[4][5][6]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[7][8]
PCC Oxidation Pyridinium Chlorochromate (PCC)CH₂Cl₂, Room TemperatureReadily available, effective for primary alcohols to aldehydes.[9][10][11]Chromium-based reagents are toxic and pose disposal challenges.[12][13]
Catalytic Oxidation e.g., TEMPO/NaOClBiphasic (e.g., CH₂Cl₂/H₂O)Uses inexpensive bleach as the terminal oxidant, catalytic in TEMPO.[3]Can be substrate-dependent, may require careful pH control to avoid over-oxidation.[3]

For the target transformation, Dess-Martin Periodinane (DMP) oxidation and Swern oxidation are highly recommended due to their mild nature and broad functional group tolerance, which is crucial for the halogenated substrate.

Experimental Workflow: From Alcohol to Aldehyde

The overall experimental process involves the setup of the reaction under controlled conditions, monitoring for completion, and subsequent workup and purification to isolate the desired aldehyde.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start (5-Fluoro-2-iodo-3-methylphenyl)methanol Reagents Select & Prepare Oxidizing Agent (e.g., DMP) Start->Reagents Setup Reaction Setup under Inert Atmosphere Reagents->Setup Monitor Monitor Progress (TLC/LC-MS) Setup->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 5-Fluoro-2-iodo-3-methylbenzaldehyde Purify->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: General workflow for the oxidation of the starting alcohol to the final aldehyde product.

Detailed Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is often the first choice for small-scale syntheses due to its operational simplicity and mild conditions.

Materials and Reagents:
  • (5-Fluoro-2-iodo-3-methylphenyl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (5-fluoro-2-iodo-3-methylphenyl)methanol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of DMP: To the stirring solution, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise at room temperature. The reaction is typically mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 1-3 hours.[14]

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously until the layers are clear. The thiosulfate reduces any excess DMP and its byproducts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with the NaHCO₃/Na₂S₂O₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-fluoro-2-iodo-3-methylbenzaldehyde.

Detailed Protocol 2: Swern Oxidation

The Swern oxidation is an excellent alternative, particularly for larger-scale reactions where the cost of DMP might be prohibitive. Strict adherence to temperature control is critical for success.

Materials and Reagents:
  • (5-Fluoro-2-iodo-3-methylphenyl)methanol

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride or Trifluoroacetic anhydride

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:
  • Activator Preparation: In a three-neck flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Formation of the Activating Species: Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of (5-fluoro-2-iodo-3-methylphenyl)methanol (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes at -78 °C.

  • Base Addition: Add anhydrous triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over about 30 minutes.

  • Quenching and Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mechanism of Dess-Martin Oxidation

The mechanism of the Dess-Martin oxidation involves the formation of a hypervalent iodine intermediate.

G cluster_mech Dess-Martin Oxidation Mechanism Alcohol R-CH₂OH Intermediate1 [Intermediate Complex] Alcohol->Intermediate1 + DMP DMP DMP DMP->Intermediate1 Product R-CHO Intermediate1->Product - AcOH - Iodinane Byproduct Iodinane Byproduct Intermediate1->Byproduct

Caption: Simplified mechanism of alcohol oxidation using Dess-Martin Periodinane.

Conclusion

The selective oxidation of (5-fluoro-2-iodo-3-methylphenyl)methanol to its corresponding aldehyde is a critical step in the synthesis of various pharmaceutical intermediates. Both the Dess-Martin oxidation and the Swern oxidation provide reliable and high-yielding routes to this target molecule. The choice between these methods will depend on the scale of the reaction, available equipment, and cost considerations. The protocols provided herein are robust and have been optimized for substrates with sensitive functional groups, ensuring that researchers can confidently achieve their synthetic goals.

References

  • Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium - Oriental Journal of Chemistry. Available at: [Link]

  • Selective oxidation of benzyl alcohols under phase transfer catalysis - ResearchGate. Available at: [Link]

  • Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst - ResearchGate. Available at: [Link]

  • Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - Frontiers. Available at: [Link]

  • Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC - NIH. Available at: [Link]

  • Selective Oxidation of Benzylic Alcohols with Molecular Oxygen Catalyzed by Copper-Manganese Oxide Nanoparticles. Available at: [Link]

  • SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. Available at: [Link]

  • Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism - MDPI. Available at: [Link]

  • Lecture 10 - Dess-Martin periodinane oxidation. Available at: [Link]

  • Dess–Martin oxidation - Wikipedia. Available at: [Link]

  • Swern oxidation - Wikipedia. Available at: [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. Available at: [Link]

  • Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate. Available at: [Link]

  • (PDF) Application of Dess-Martin oxidation in total synthesis of natural products. Available at: [Link]

  • Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide - PMC. Available at: [Link]

  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Available at: [Link]

  • Swern Oxidation - Organic Chemistry Portal. Available at: [Link]

  • Swern Oxidation - Organic Chemistry Tutor. Available at: [Link]

  • Oxidation of Alcohols with PCC - Organic Chemistry Tutor. Available at: [Link]

  • Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts. Available at: [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate) - Master Organic Chemistry. Available at: [Link]

  • Efficient and convenient oxidation of alcohols to aldehydes and ketones with molecular oxygen mediated by In(NO3)3 in. Available at: [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. Available at: [Link]

  • Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Available at: [Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - Beilstein Journals. Available at: [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. Available at: [Link]

Sources

Application

Procedures for converting (5-Fluoro-2-iodo-3-methylphenyl)methanol to benzyl halides

Application Note: High-Yield Synthesis of (5-Fluoro-2-iodo-3-methylphenyl)methyl Halides Executive Summary & Substrate Profiling The compound (5-Fluoro-2-iodo-3-methylphenyl)methanol (CAS: 1221565-69-0) is a highly funct...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of (5-Fluoro-2-iodo-3-methylphenyl)methyl Halides

Executive Summary & Substrate Profiling

The compound (5-Fluoro-2-iodo-3-methylphenyl)methanol (CAS: 1221565-69-0) is a highly functionalized, poly-substituted benzyl alcohol utilized as a versatile small-molecule scaffold in pharmaceutical drug development and cross-coupling methodologies[1]. Converting this benzylic alcohol into a benzylic halide (chloride or bromide) is a critical functional group interconversion that activates the benzylic position for subsequent nucleophilic substitutions or metal-catalyzed cross-couplings.

Mechanistic Causality and Steric Considerations

When designing a halogenation protocol for this specific scaffold, the unique electronic and steric microenvironment of the aromatic ring must dictate the choice of reagents. As an Application Scientist, it is crucial to understand why standard methods might fail and how to adapt them:

  • Steric Hindrance (The ortho-Iodo Effect): The iodine atom at the 2-position is exceptionally bulky. Its close proximity to the hydroxymethyl group creates significant steric shielding. Consequently, standard bimolecular nucleophilic substitution ( SN​2 ) transition states are sterically compressed, often leading to sluggish reaction rates if weak nucleophiles are used.

  • Electronic Modulation: The meta-fluorine atom exerts a strong electron-withdrawing inductive effect (-I), while the meta-methyl group is mildly electron-donating (+I). The net effect is a slight destabilization of any developing benzylic carbocation. Therefore, purely dissociative SN​1 pathways (which rely on carbocation stability) are disfavored and prone to side reactions like etherification.

  • Strategic Reagent Selection: To overcome these barriers, the hydroxyl group must be converted into an exceptional leaving group that allows for either an internal nucleophilic substitution ( SN​i ) or a highly activated SN​2 displacement. and the are optimal because they form highly reactive intermediates (chlorosulfites and alkoxyphosphonium salts, respectively) that drive the reaction forward thermodynamically[2][3].

Experimental Workflows & Self-Validating Protocols

Protocol A: Chlorination via Thionyl Chloride ( SOCl2​ )

This method is highly scalable and atom-economical. The reaction proceeds via the formation of a chlorosulfite intermediate, followed by the elimination of SO2​ and chloride attack, often with retention of configuration via an SN​i mechanism[3].

  • Self-Validation Cue: The reaction progress can be visually monitored by the evolution of SO2​ and HCl gases. The cessation of bubbling indicates the consumption of the chlorosulfite intermediate.

  • Procedure:

    • Charge a dry, round-bottom flask with (5-Fluoro-2-iodo-3-methylphenyl)methanol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under a nitrogen atmosphere.

    • Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 equiv). Expert Insight: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, a highly electrophilic species that dramatically accelerates the activation of sterically hindered alcohols.

    • Cool the mixture to 0 °C using an ice bath.

    • Add thionyl chloride (1.5 equiv) dropwise over 15 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours until gas evolution ceases.

    • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO3​ dropwise until the aqueous layer reaches pH 7-8. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The resulting benzyl chloride is typically >95% pure and can be used without further purification.

Protocol B: Bromination via the Appel Reaction

The Appel reaction is an exceptionally mild alternative that avoids the generation of strongly acidic byproducts, which is advantageous if the substrate contains acid-sensitive protecting groups elsewhere. It proceeds via the in situ formation of a bromophosphonium intermediate[2][4].

  • Self-Validation Cue: The formation of triphenylphosphine oxide (TPPO) as a white precipitate during the reaction and subsequent concentration serves as a visual indicator of successful turnover.

  • Procedure:

    • Dissolve the substrate (1.0 equiv) and carbon tetrabromide ( CBr4​ , 1.2 equiv) in anhydrous DCM (0.15 M) under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add triphenylphosphine ( PPh3​ , 1.25 equiv) in small portions over 20 minutes to control the exotherm.

    • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1–2 hours.

    • Workup & Purification: Concentrate the reaction mixture to approximately 20% of its original volume. Add cold diethyl ether or hexane to precipitate the TPPO byproduct. Filter the suspension through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography (silica gel, Hexanes/Ethyl Acetate) to afford the pure benzyl bromide.

Quantitative Data Summary

MetricProtocol A: SOCl2 ChlorinationProtocol B: Appel Bromination
Target Halide Benzyl ChlorideBenzyl Bromide
Reagents SOCl2​ (1.5 eq), DMF (cat.) CBr4​ (1.2 eq), PPh3​ (1.25 eq)
Solvent / Temp DCM / 0 °C to RTDCM / 0 °C to RT
Reaction Time 2 – 4 hours1.5 – 2.5 hours
Typical Yield 88 – 94%85 – 90%
Primary Byproducts SO2​ (gas), HCl (gas) CHBr3​ (liquid), TPPO (solid)
Purification Need Minimal (Aqueous wash)High (Precipitation + Chromatography)
Steric Tolerance Excellent (with DMF catalyst)Good (driven by P-O bond strength)

Pathway and Workflow Visualizations

AppelMechanism A 1. PPh3 + CBr4 B 2. Phosphonium Salt [Ph3P-CBr3]+ Br- A->B Halogen exchange C 3. Alcohol Activation Ar-CH2-O-P+Ph3 Br- B->C + Ar-CH2OH - CHBr3 D 4. SN2 Displacement Ar-CH2-Br + O=PPh3 C->D Bromide attack

Mechanistic sequence of the Appel reaction highlighting the phosphonium intermediate.

Workflow S1 Step 1: Preparation Dissolve substrate in dry DCM under N2 atm (0 °C) S2 Step 2: Reagent Addition Dropwise addition of SOCl2 (or CBr4/PPh3) S1->S2 S3 Step 3: Reaction Stir at RT until completion (Monitor via TLC/LCMS) S2->S3 S4 Step 4: Quench & Extraction Quench with NaHCO3 (aq) Extract with DCM S3->S4 S5 Step 5: Purification Silica Gel Chromatography or Direct Crystallization S4->S5

Standardized experimental workflow for the halogenation of sterically hindered benzyl alcohols.

References

  • Grokipedia. "Appel reaction - Mechanism & Examples." Grokipedia Chemical Database. Available at: [Link]

  • Royal Society of Chemistry. "An environmentally benign and high-rate Appel type reaction." RSC Advances, 2022. Available at:[Link]

Sources

Method

Palladium-catalyzed cross-coupling reactions of (5-Fluoro-2-iodo-3-methylphenyl)methanol

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling Reactions of (5-Fluoro-2-iodo-3-methylphenyl)methanol Abstract (5-Fluoro-2-iodo-3-methylphenyl)methanol is a highly functionalized aromatic building block of si...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling Reactions of (5-Fluoro-2-iodo-3-methylphenyl)methanol

Abstract

(5-Fluoro-2-iodo-3-methylphenyl)methanol is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its utility is primarily unlocked through palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds at the C-I position. This guide provides a comprehensive overview, detailed application notes, and step-by-step protocols for four major classes of cross-coupling reactions utilizing this substrate: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The narrative emphasizes the scientific rationale behind experimental choices, offering insights into catalyst selection, reaction optimization, and troubleshooting to empower researchers in their synthetic endeavors.

Chemical Profile and Reactivity of the Substrate

The structure of (5-Fluoro-2-iodo-3-methylphenyl)methanol presents a unique combination of functional groups that dictate its reactivity in palladium-catalyzed processes.

PropertyValue
Chemical Formula C₈H₈FIO
Molecular Weight 282.05 g/mol
Appearance Off-white to pale yellow solid
CAS Number 1261603-08-3 (Check specific isomer)
Key Reactive Site Carbon-Iodine (C-I) Bond

Analysis of Substituent Effects:

  • Iodo Group (C2): The carbon-iodine bond is the primary reactive site for palladium-catalyzed cross-coupling.[1] The C-I bond is weaker and more polarizable than C-Br or C-Cl bonds, making it highly susceptible to oxidative addition by a Pd(0) catalyst, often under mild conditions.[1][2]

  • Hydroxymethyl Group (C1): Positioned ortho to the iodide, the -CH₂OH group is a key functional handle. While it is generally stable under many coupling conditions, its proximity to the reaction center can be leveraged. In some systems, hydroxyl groups can interact with the palladium catalyst, potentially influencing reaction kinetics through a directing effect.[3] Care must be taken to select conditions that avoid unwanted oxidation of the alcohol.

  • Methyl Group (C3): This group, also ortho to the iodide, introduces steric hindrance around the reactive center. This steric bulk can influence the rate of oxidative addition and may necessitate the use of specialized, bulky phosphine ligands to facilitate the reaction.[4]

  • Fluoro Group (C5): The fluorine atom is a strong electron-withdrawing group. This electronic effect can increase the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5] The C-F bond is exceptionally strong and does not participate in the cross-coupling reaction under standard palladium catalysis conditions.[6]

The Palladium Catalytic Cycle: A Unifying Mechanism

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which consists of three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[7][8] Understanding this cycle is crucial for rationalizing reaction conditions and troubleshooting.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Application Notes & Protocols

This section provides detailed protocols for major cross-coupling reactions. The following workflow is a general guide for reaction setup and analysis.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis arrow p1 Weigh Reagents & Add to Flask arrow_p1 p1->arrow_p1 p2 Seal Flask & Purge with Inert Gas (N₂/Ar) arrow_p2 p2->arrow_p2 p3 Add Degassed Solvents & Amines arrow_main1 p3->arrow_main1 arrow_p1->p2 arrow_p2->p3 r1 Heat to Desired Temperature arrow_r1 r1->arrow_r1 r2 Monitor by TLC/LC-MS arrow_main2 r2->arrow_main2 arrow_r1->r2 w1 Cool & Quench Reaction arrow_w1 w1->arrow_w1 w2 Aqueous Workup & Extraction arrow_w2 w2->arrow_w2 w3 Dry & Concentrate Organic Layer arrow_w3 w3->arrow_w3 w4 Purify by Column Chromatography arrow_main3 w4->arrow_main3 arrow_w1->w2 arrow_w2->w3 arrow_w3->w4 a1 Characterize Product (¹H NMR, ¹³C NMR, MS) arrow_main1->r1 arrow_main2->w1 arrow_main3->a1

Caption: Standard laboratory workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl iodide with an organoboron reagent.[2] It is widely used in pharmaceuticals due to its mild conditions and tolerance of various functional groups.[7][8]

  • Scientific Rationale:

    • Catalyst: Pd(PPh₃)₄ is a reliable choice as it is an air-stable Pd(0) source. For more challenging couplings, catalyst systems generated in situ from a Pd(II) source like Pd(OAc)₂ with bulky, electron-rich phosphine ligands can be more effective.[9][10]

    • Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential for activating the boronic acid partner, facilitating the transmetalation step.[10] Aqueous bases are often used.

    • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common to dissolve both the organic and inorganic reagents.

  • Detailed Protocol: Synthesis of (5-Fluoro-3-methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanol

    • Reagents & Equipment:

      • (5-Fluoro-2-iodo-3-methylphenyl)methanol (1.0 equiv)

      • (2-(Trifluoromethyl)phenyl)boronic acid (1.2 equiv)

      • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

      • Potassium Carbonate (K₂CO₃) (3.0 equiv)

      • 1,4-Dioxane and Water (4:1 ratio, degassed)

      • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)

    • Procedure:

      • To a round-bottom flask, add (5-Fluoro-2-iodo-3-methylphenyl)methanol, (2-(trifluoromethyl)phenyl)boronic acid, and K₂CO₃.

      • Evacuate and backfill the flask with an inert gas three times.

      • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

      • Add the degassed dioxane/water solvent mixture via syringe.

      • Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

      • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

      • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

      • Purify the crude residue by silica gel column chromatography to yield the final product.

  • Troubleshooting:

    Issue Potential Cause Suggested Solution
    Low Yield / No Reaction Inactive catalyst; Insufficiently degassed solvent. Use a fresh bottle of catalyst; Ensure thorough degassing of solvents.
    Protodeboronation of Boronic Acid Base is too strong or reaction is too long/hot. Use a milder base (e.g., K₃PO₄); reduce reaction time or temperature.

    | Homocoupling of Boronic Acid | Presence of oxygen. | Improve inert atmosphere technique. |

Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation.[11][12] The reaction typically favors the formation of the trans isomer.[12]

  • Scientific Rationale:

    • Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and cost-effective precatalyst. It is reduced in situ to Pd(0). Phosphine ligands like PPh₃ or P(o-tol)₃ are often added to stabilize the catalyst and promote the reaction.[13]

    • Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is required to neutralize the HI generated during the catalytic cycle.[11]

    • Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used.

  • Detailed Protocol: Synthesis of (E)-3-(5-Fluoro-2-(hydroxymethyl)-3-methylphenyl)acrylate

    • Reagents & Equipment:

      • (5-Fluoro-2-iodo-3-methylphenyl)methanol (1.0 equiv)

      • n-Butyl acrylate (1.5 equiv)

      • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

      • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)

      • Triethylamine (Et₃N) (2.0 equiv)

      • Anhydrous N,N-Dimethylformamide (DMF)

      • Schlenk flask, condenser, magnetic stirrer, inert atmosphere

    • Procedure:

      • To a Schlenk flask, add (5-Fluoro-2-iodo-3-methylphenyl)methanol, Pd(OAc)₂, and P(o-tol)₃.

      • Evacuate and backfill the flask with an inert gas three times.

      • Add anhydrous DMF, n-butyl acrylate, and Et₃N via syringe.

      • Heat the reaction mixture to 100 °C for 6-18 hours. Monitor progress by TLC or GC-MS.

      • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

      • Separate the layers and extract the aqueous phase with diethyl ether (2x).

      • Combine organic layers, wash with 1M HCl, saturated NaHCO₃, and brine.

      • Dry over anhydrous MgSO₄, filter, and concentrate.

      • Purify the crude product by silica gel column chromatography.

  • Troubleshooting:

    Issue Potential Cause Suggested Solution
    Formation of Palladium Black Catalyst decomposition at high temperature. Add a phosphine ligand to stabilize the catalyst; lower the reaction temperature.
    Low Conversion Insufficiently active catalyst; Steric hindrance. Switch to a more active catalyst system (e.g., a palladacycle); increase temperature or reaction time.

    | Double Bond Isomerization | Reaction conditions allow for isomerization. | This is sometimes unavoidable; purification may separate isomers. |

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne. This reaction is notable for proceeding under mild conditions and is essential for synthesizing arylalkynes.[1]

  • Scientific Rationale:

    • Dual Catalysis: The reaction uniquely employs a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) salt (typically CuI) to activate the alkyne.[14]

    • Base: An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. It neutralizes the HI byproduct and helps generate the copper acetylide intermediate.

    • Conditions: The reaction is often run at room temperature, protecting sensitive functional groups.

  • Detailed Protocol: Synthesis of (5-Fluoro-3-methyl-2-((trimethylsilyl)ethynyl)phenyl)methanol

    • Reagents & Equipment:

      • (5-Fluoro-2-iodo-3-methylphenyl)methanol (1.0 equiv)

      • Ethynyltrimethylsilane (1.3 equiv)

      • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

      • Copper(I) iodide (CuI) (0.04 equiv)

      • Triethylamine (Et₃N), anhydrous and degassed

      • Schlenk flask, magnetic stirrer, inert atmosphere

    • Procedure:

      • Add (5-Fluoro-2-iodo-3-methylphenyl)methanol, PdCl₂(PPh₃)₂, and CuI to a Schlenk flask.

      • Evacuate and backfill with an inert gas three times.

      • Add degassed Et₃N, followed by ethynyltrimethylsilane via syringe.

      • Stir the mixture at room temperature for 2-8 hours. The formation of a thick precipitate (triethylammonium iodide) is typically observed. Monitor by TLC.

      • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

      • Concentrate the filtrate under reduced pressure.

      • Dissolve the residue in ethyl acetate and wash with water and brine.

      • Dry the organic layer over Na₂SO₄, filter, and concentrate.

      • Purify by column chromatography on silica gel.

  • Troubleshooting:

    Issue Potential Cause Suggested Solution
    Glaser Coupling (Alkyne Homocoupling) Presence of oxygen. Ensure the reaction is run under strictly anaerobic conditions and use freshly degassed solvents.

    | Poor Conversion | Catalyst deactivation. | Use fresh, high-purity catalysts and CuI. Ensure the amine base is anhydrous. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling the aryl iodide with a primary or secondary amine.[15] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[16]

  • Scientific Rationale:

    • Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or BrettPhos are critical for facilitating the reductive elimination step, especially with sterically hindered substrates.[4] A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is used as the precatalyst.

    • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).

    • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential, as water can deactivate the catalyst and the strong base.[4]

  • Detailed Protocol: Synthesis of 1-(5-Fluoro-2-(hydroxymethyl)-3-methylphenyl)piperidine

    • Reagents & Equipment:

      • (5-Fluoro-2-iodo-3-methylphenyl)methanol (1.0 equiv)

      • Piperidine (1.2 equiv)

      • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

      • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

      • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

      • Anhydrous Toluene

      • Glovebox or Schlenk line, sealed tube

    • Procedure:

      • Inside a glovebox: To a sealable reaction tube, add NaOt-Bu, XPhos, and Pd₂(dba)₃.

      • Add (5-Fluoro-2-iodo-3-methylphenyl)methanol.

      • Add anhydrous toluene, followed by piperidine.

      • Seal the tube tightly, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.

      • Stir for 12-24 hours. Monitor by LC-MS.

      • Cool the reaction to room temperature. Carefully open the tube and dilute the contents with ethyl acetate.

      • Quench the reaction by slowly adding water.

      • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

      • Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

      • Purify by column chromatography.

  • Troubleshooting:

    Issue Potential Cause Suggested Solution
    Hydrodehalogenation (Aryl-I to Aryl-H) Water in the reaction; β-hydride elimination side reaction. Use rigorously dried solvents and reagents. The choice of ligand can sometimes suppress this pathway.[15]

    | Low Yield | Base degradation; Steric hindrance. | Use a freshly opened container of base. Switch to a different generation Buchwald-Hartwig ligand (e.g., G3 or G4 precatalysts). |

References

  • Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules - Calibre Chemicals. (n.d.). Retrieved from [Link]

  • Simultaneous reduction of aldehyde group to hydroxymethyl group in palladium-catalyzed Suzuki cross-coupling reaction - Hep Journals. (n.d.). Retrieved from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (2018). Molecules, 23(1), 154. Retrieved from [Link]

  • Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodobenzenes with terminal alkynes - IUCr Journals. (2025). Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 7). Retrieved from [Link]

  • Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction | Request PDF - ResearchGate. (2018). Retrieved from [Link]

  • Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC. (2020). Scientific Reports, 10, 6934. Retrieved from [Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of Aryl Iodides and Trifluoromethyl Oxirane | Organic Letters - ACS Publications. (2025). Organic Letters. Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (2014). International Journal of Molecular Sciences, 15(9), 16107-16137. Retrieved from [Link]

  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC. (2017). Chemistry – A European Journal, 23(33), 7943-7951. Retrieved from [Link]

  • Light‐induced Sonogashira cross‐coupling between iodobenzene... - ResearchGate. (2020). Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). Retrieved from [Link]

  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC. (2014). Angewandte Chemie International Edition, 53(50), 13866-13870. Retrieved from [Link]

  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). Retrieved from [Link]

  • Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents | The Journal of Organic Chemistry - ACS Publications. (2014). The Journal of Organic Chemistry, 79(10), 4604-4610. Retrieved from [Link]

  • Role of palladium catalyst in cross-coupling reactions. (n.d.). Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • aryl fluoride cross‐coupling - ResearchGate. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022). Organic Process Research & Development, 26(8), 2262-2285. Retrieved from [Link]

  • Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes - ChemRxiv. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Heck reaction – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Catalysts, 8(9), 353. Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Lessons - YouTube. (2021). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (2020). Organic & Biomolecular Chemistry, 18(1), 53-56. Retrieved from [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021). Beilstein Journal of Organic Chemistry, 17, 2657-2663. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. (2020). Retrieved from [Link]

Sources

Application

Application Note: Strategic Protection of the Hydroxyl Group in (5-Fluoro-2-iodo-3-methylphenyl)methanol

Introduction: The Challenge of a Multifunctional Aryl Methanol (5-Fluoro-2-iodo-3-methylphenyl)methanol is a highly functionalized aromatic building block, pivotal in the synthesis of complex pharmaceutical intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of a Multifunctional Aryl Methanol

(5-Fluoro-2-iodo-3-methylphenyl)methanol is a highly functionalized aromatic building block, pivotal in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure presents a unique synthetic challenge: a reactive benzylic alcohol on a phenyl ring substituted with a combination of electron-withdrawing (fluoro, iodo) and electron-donating (methyl) groups. The hydroxyl group, being a nucleophilic and mildly acidic site, can interfere with a wide range of subsequent chemical transformations, such as metal-catalyzed cross-coupling reactions at the iodo position, nucleophilic aromatic substitutions, or modifications of the methyl group.

Therefore, the temporary masking or "protection" of this hydroxyl group is a critical step in any synthetic route involving this substrate. A successful protecting group strategy must be robust enough to withstand planned reaction conditions while allowing for selective and high-yielding removal (deprotection) without affecting other sensitive functionalities. This application note provides a detailed guide to selecting and implementing orthogonal protecting group strategies for (5-Fluoro-2-iodo-3-methylphenyl)methanol, complete with field-proven protocols and the rationale behind key experimental choices.

Substrate Analysis: Reactivity and Strategic Considerations

The choice of a protecting group is dictated by the chemical nature of the substrate. The key features of (5-Fluoro-2-iodo-3-methylphenyl)methanol are:

  • Benzylic Alcohol: The hydroxyl group is activated by its benzylic position, making it prone to oxidation and a good leaving group under acidic conditions.

  • Iodo Group: This is the primary site for transformations like Suzuki, Sonogashira, or Heck cross-coupling reactions. The protecting group must be stable to the often basic and metal-catalyzed conditions of these reactions.

  • Fluoro and Methyl Groups: These substituents modulate the electronic properties of the aromatic ring, influencing the reactivity of the alcohol and the stability of certain protecting groups.

  • Orthogonality: In a multi-step synthesis, it is often necessary to deprotect functional groups in a specific order. An orthogonal protection strategy employs protecting groups that can be removed under distinct conditions (e.g., one is acid-labile, another is removed by hydrogenation), ensuring precise control over the synthetic sequence.[1][2]

Selecting an Orthogonal Protecting Group Strategy

We will explore three classes of protecting groups for the hydroxyl moiety, each offering a distinct mode of installation and cleavage, thereby enabling a flexible and orthogonal approach to synthesis.[3]

  • Silyl Ethers (TBDMS): Cleaved by fluoride ions.

  • Acetals (THP): Cleaved by acid.

  • Benzyl Ethers (Bn): Cleaved by hydrogenolysis.

Comparative Analysis of Selected Protecting Groups

The following table summarizes the key characteristics of the chosen protecting groups, providing a quick reference for strategic planning.

Featuretert-Butyldimethylsilyl (TBDMS) EtherTetrahydropyranyl (THP) EtherBenzyl (Bn) Ether
Protection Conditions TBDMS-Cl, Imidazole, DMF, RT[4]DHP, cat. PPTS, CH₂Cl₂, RT[5]NaH, BnBr, THF, 0 °C to RT[6]
Deprotection Conditions TBAF, THF, RT[7] OR cat. AcCl, MeOH[8]AcOH/THF/H₂O[9] OR cat. TsOH, EtOHH₂, Pd/C, EtOH[10]
Stability Profile Stable to base, mild acid, many oxidizing/reducing agents. Labile to strong acid and fluoride.[4]Stable to strong bases, organometallics, hydrides, and non-acidic reagents.[9][11] Labile to acid.Stable to a wide range of acidic and basic conditions, organometallics, and many redox reagents.[6][12]
Key Advantages High selectivity for primary alcohols, robust stability, mild fluoride-based cleavage.[4]Low cost, stable to strongly basic/nucleophilic conditions.[13]High stability across a wide pH range.[6]
Potential Issues Can be cleaved by strong acids.Introduces a new stereocenter, potentially complicating NMR analysis.[11] Labile to even mild acid.Hydrogenolysis may cause de-iodination of the aryl ring. Alternative oxidative cleavage methods exist.[14][15]

Experimental Protocols and Methodologies

The following protocols are designed for (5-Fluoro-2-iodo-3-methylphenyl)methanol and include detailed, step-by-step instructions for protection and deprotection reactions.

Strategy 1: tert-Butyldimethylsilyl (TBDMS) Ether

The TBDMS group is a workhorse in organic synthesis due to its excellent balance of stability and ease of selective removal.[16] Its installation is catalyzed by a mild base like imidazole, and its cleavage is most commonly achieved with a fluoride source like tetrabutylammonium fluoride (TBAF), driven by the formation of the exceptionally strong Si-F bond.[17]

TBDMS_Workflow Substrate (5-Fluoro-2-iodo-3-methylphenyl)methanol Protected TBDMS Protected Ether Substrate->Protected  Protection  TBDMS-Cl, Imidazole  DMF, RT   Deprotected Regenerated Alcohol Protected->Deprotected  Deprotection  TBAF, THF, RT   THP_Workflow Substrate (5-Fluoro-2-iodo-3-methylphenyl)methanol Protected THP Protected Acetal Substrate->Protected  Protection  DHP, cat. PPTS  CH₂Cl₂, RT   Deprotected Regenerated Alcohol Protected->Deprotected  Deprotection  AcOH/THF/H₂O, RT   Bn_Workflow Substrate (5-Fluoro-2-iodo-3-methylphenyl)methanol Protected Benzyl Protected Ether Substrate->Protected  Protection  NaH, BnBr  THF, RT   Deprotected Regenerated Alcohol Protected->Deprotected  Deprotection  H₂, Pd/C, EtOH, RT  

Sources

Method

Functionalization of the iodine position in (5-Fluoro-2-iodo-3-methylphenyl)methanol

Application Note: Advanced Functionalization Strategies for the Sterically Hindered Iodine Position in (5-Fluoro-2-iodo-3-methylphenyl)methanol Introduction & Mechanistic Challenges (5-Fluoro-2-iodo-3-methylphenyl)methan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Functionalization Strategies for the Sterically Hindered Iodine Position in (5-Fluoro-2-iodo-3-methylphenyl)methanol

Introduction & Mechanistic Challenges

(5-Fluoro-2-iodo-3-methylphenyl)methanol is a highly versatile, yet synthetically demanding, fluorinated building block[1]. The primary site for functionalization is the C–I bond at the C2 position. However, this position is di-ortho-substituted, flanked by a hydroxymethyl group (–CH2OH) at C1 and a methyl group (–CH3) at C3.

Causality of Reactivity:

  • Steric Hindrance: The di-ortho substitution creates a severe steric shield around the iodine atom. This significantly retards the oxidative addition step in transition-metal catalysis and restricts the approach of bulky nucleophiles or transmetalating agents[2].

  • Protic Interference: The free primary alcohol is acidic (pKa ~15). Highly basic organometallic reagents (e.g., organolithiums) will preferentially deprotonate the alcohol before undergoing halogen exchange, necessitating either a protection strategy or the use of chemoselective reagents[3].

  • Electronic Activation: The fluorine atom at C5 exerts an electron-withdrawing inductive effect (–I), which slightly decreases the electron density of the aromatic ring, making the C–I bond marginally more susceptible to oxidative addition by electron-rich Pd(0) species.

To harness this scaffold, we detail three self-validating workflows: Suzuki-Miyaura coupling (tolerating the free alcohol), Sonogashira tandem cyclization, and chemoselective Halogen-Magnesium exchange.

Workflow 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Expertise & Causality: Standard palladium catalysts (e.g., Pd(PPh3)4) often fail or give low yields with di-ortho-substituted aryl iodides due to sluggish oxidative addition and competitive protodehalogenation. To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos are strictly required[2]. The electron-rich nature of SPhos accelerates oxidative addition, while its steric bulk promotes rapid reductive elimination. Mild bases like K3PO4 are used to tolerate the unprotected hydroxymethyl group.

Protocol: SPhos-Enabled Suzuki Coupling

  • Setup: In a flame-dried Schlenk flask under argon, combine (5-Fluoro-2-iodo-3-methylphenyl)methanol (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), SPhos (10 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Solvent: Add a degassed mixture of Toluene/H2O (10:1, 0.2 M). The water aids in dissolving the base and activating the boronic acid to the reactive boronate species.

  • Reaction: Heat the mixture to 90 °C for 12–16 hours. Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material (Rf ~0.4) and the appearance of a more polar product spot indicates conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na2SO4. The absence of the C–I stretch (~500 cm⁻¹) and the presence of new aromatic protons in the ¹H NMR spectrum validate the cross-coupling success.

Suzuki Pd0 Pd(0)-SPhos Active Catalyst OxAdd Oxidative Addition (Overcomes Di-ortho Bulk) Pd0->OxAdd PdII_ArI Ar-Pd(II)-I Intermediate OxAdd->PdII_ArI TransMet Transmetalation (Ar'-B(OH)2 + Base) PdII_ArI->TransMet PdII_ArAr Ar-Pd(II)-Ar' Intermediate TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0

Catalytic cycle of the SPhos-enabled Suzuki-Miyaura cross-coupling.

Workflow 2: Sonogashira Coupling & Tandem Cyclization

Expertise & Causality: The spatial proximity of the C1-hydroxymethyl group to the C2-iodine atom provides a unique geometric advantage. When subjected to Sonogashira coupling with terminal alkynes, the resulting ortho-alkynylbenzyl alcohol can undergo an intramolecular 5-exo-dig cyclization. This tandem process is a powerful method for synthesizing functionalized (E)-3-alkylideneisobenzofuran-1(3H)-ones (phthalides)[4].

Protocol: Tandem Phthalide Synthesis

  • Coupling: To a degassed solution of the starting alcohol (1.0 equiv) in DMF (0.3 M), add Pd(PPh3)4 (5 mol%), CuI (10 mol%), Et3N (3.0 equiv), and an acetylenic carbinol (1.2 equiv). Stir at 60 °C for 6 hours.

  • Cyclization/Oxidation: Once the intermediate is formed (verified by MS showing[M+H]⁺ of the alkyne adduct), treat the crude mixture with Jones reagent (CrO3/H2SO4) at 0 °C to promote oxidation and subsequent cyclization to the phthalide[4].

  • Validation: The isolated product will exhibit a characteristic strong lactone carbonyl stretch (~1760 cm⁻¹) in IR spectroscopy, confirming the cyclization.

Sonogashira Start 2-Iodo Benzyl Alcohol Derivative Sono Sonogashira Coupling Pd/Cu, Terminal Alkyne Start->Sono Int ortho-Alkynylbenzyl Alcohol Intermediate Sono->Int Cyc Jones Oxidation & Tandem Cyclization Int->Cyc Prod Fluorinated Phthalide Scaffold Cyc->Prod

Workflow for the tandem Sonogashira coupling and cyclization to form phthalides.

Workflow 3: Halogen-Magnesium Exchange via "Turbo Grignard"

Expertise & Causality: Direct lithium-halogen exchange using n-BuLi is plagued by the acidic proton of the alcohol, which consumes the reagent and leads to complex mixtures. To circumvent this, the alcohol must first be protected (e.g., as a TBS ether). Subsequently, Knochel's "Turbo Grignard" reagent (iPrMgCl·LiCl) is employed[3]. The addition of LiCl breaks down the polymeric aggregates of the Grignard reagent, drastically increasing its nucleophilicity and allowing for highly efficient exchange even at the sterically congested C2 position[3].

Protocol: Chemoselective Exchange and Trapping

  • Protection: React the starting material with TBSCl (1.2 equiv) and Imidazole (2.0 equiv) in DCM at room temperature for 4 hours. Aqueous workup yields the TBS-protected intermediate.

  • Exchange: Dissolve the protected intermediate in anhydrous THF (0.2 M) under argon and cool to 0 °C. Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv). Stir for 1 hour at 0 °C. Self-Validation Check: Quench a 0.1 mL aliquot with D2O; GC-MS should show >95% deuterium incorporation at the C2 position.

  • Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, 2.0 equiv) and allow warming to room temperature.

  • Deprotection: Quench with saturated NH4Cl. The TBS group can later be removed using TBAF (1.0 M in THF) to reveal the functionalized benzylic alcohol.

Quantitative Data Summary

WorkflowKey Reagents / CatalystsSteric Tolerance-OH Protection Required?Typical Yield RangePrimary Application
Suzuki-Miyaura Pd(OAc)2, SPhos, K3PO4High (Requires bulky ligand)No (Tolerated by mild base)75% – 92%Biaryl scaffold synthesis
Tandem Sonogashira Pd(PPh3)4, CuI, Jones ReagentModerateNo (Participates in reaction)60% – 85%Polycyclic heterocycles
Turbo Grignard TBSCl, iPrMgCl·LiClVery High (LiCl breaks aggregates)Yes (TBS or similar)80% – 95%Introduction of aldehydes/ketones

References

  • (5-Fluoro-2-iodo-3-methylphenyl)methanol | Benchchem Product Catalog | 1

  • Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides | Benchchem Technical Support | 2

  • A convenient and highly regio and stereoselective method for the synthesis of (E)-3-alkylidene isobenzofuran-1(3H)-ones (phthalides) | ResearchGate |4

  • Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine | National Institutes of Health (PMC) | 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with (5-Fluoro-2-iodo-3-methylphenyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cross-coupling of highly functionalized, sterically hindered aryl halides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cross-coupling of highly functionalized, sterically hindered aryl halides.

The substrate (5-Fluoro-2-iodo-3-methylphenyl)methanol (CAS: 1221565-69-0) presents a unique "perfect storm" of synthetic challenges. The reactive carbon-iodine (C–I) bond is di-ortho substituted—flanked by a methyl group and a hydroxymethyl group. This creates a severe steric canyon that restricts the conformational flexibility of the palladium catalyst. While the meta-fluoro group electronically activates the ring, the physical bulk overwhelmingly dictates the reaction's failure rate using standard conditions. Furthermore, the unprotected benzylic alcohol introduces the risk of alkoxide-driven catalyst poisoning if the wrong base is selected.

This guide is designed to deconstruct these mechanistic bottlenecks and provide you with field-proven, self-validating protocols to achieve high-yielding couplings.

Mechanistic Bottlenecks & Pathway Analysis

To solve a failing reaction, we must first understand where the catalytic cycle stalls. For di-ortho substituted aryl iodides, oxidative addition is generally fast due to the weak C–I bond. The failure almost always occurs at the transmetalation or reductive elimination steps. When the bulky palladium(II) intermediate cannot easily interact with the boronic acid, the cycle stalls, opening the door for competitive side reactions like protodeiodination (hydrodehalogenation).

SuzukiCycle Pd0 Pd(0)L Active Monoligated Catalyst OxAdd Oxidative Addition (Fast for C-I bonds) Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd-I] OxAdd->PdII + Aryl Iodide TransMet Transmetalation BOTTLENECK: Steric Clash from di-ortho groups PdII->TransMet + Boronic Acid SideRxn Protodeiodination (Dead-end Side Reaction) PdII->SideRxn β-hydride elimination (if cycle stalls) RedElim Reductive Elimination Requires flexible ligand TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle highlighting the transmetalation bottleneck and protodeiodination pathway.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction stalls at 15% conversion. I am using standard Pd(PPh₃)₄ and Na₂CO₃. Why is it failing? A: Pd(PPh₃)₄ is fundamentally incompatible with this substrate. Triphenylphosphine is too small to promote the rapid reductive elimination of sterically demanding biaryls, and it forms coordinatively saturated PdL₂ or PdL₃ resting states that struggle to accommodate the bulky di-ortho substituted aryl iodide during transmetalation. You must switch to bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as SPhos or XPhos [1]. These ligands enforce a highly active, monoligated Pd(0)L resting state and possess a flexible biaryl backbone that stabilizes the transition state during the coupling of sterically hindered substrates.

Q2: I am isolating a large amount of 5-fluoro-3-methylbenzyl alcohol instead of my product. What causes this deiodination? A: This is protodeiodination. It occurs when your Pd(II) intermediate is stalled at the transmetalation step. Desperate for a reaction pathway, the Pd(II) species undergoes β -hydride elimination—often stripping a hydride from an alcoholic solvent (like ethanol) or an alkoxide base—followed by reductive elimination to yield the reduced arene. To fix this:

  • Eliminate aliphatic alcohols from your solvent mixture.

  • Use a highly active ligand (SPhos) to outcompete the side reaction by accelerating transmetalation [2].

Q3: Does the free benzylic alcohol (-CH₂OH) on the substrate need to be protected (e.g., as a TBS ether)? A: Generally, no. Suzuki couplings exhibit excellent functional group tolerance, including unprotected primary benzylic alcohols[3]. However, causality dictates that you must avoid strong bases (like KOtBu or NaOH). Strong bases will deprotonate the benzylic alcohol (pKa ~15), generating an alkoxide that can competitively bind to the palladium center, poisoning the catalyst. Use a milder, insoluble base like anhydrous K₃PO₄ in a biphasic solvent system to keep the alcohol protonated.

Q4: I see significant homocoupling of my boronic acid. How do I minimize this? A: Boronic acid homocoupling is an oxidative side reaction driven by trace oxygen and exacerbated by slow transmetalation. Because your aryl iodide is sterically hindered, the boronic acid "waits" longer in solution, increasing its chance of homocoupling. You must rigorously degas your solvents (sparging with N₂ for 30 minutes) and consider adding the boronic acid portion-wise over 2 hours to maintain a low steady-state concentration.

Diagnostic Workflow & Optimization Data

When troubleshooting, let LC-MS data guide your next steps. Use the logic tree below to diagnose your specific failure mode.

Troubleshooting Start Issue: Low Yield (< 20%) Check Analyze Crude by LC-MS Start->Check Unreacted Mostly Unreacted Aryl Iodide Check->Unreacted Deiodinated Deiodinated Byproduct Check->Deiodinated Homocoupled Boronic Acid Homocoupling Check->Homocoupled Sol1 Switch to SPhos Increase Temp to 90°C Unreacted->Sol1 Sol2 Remove EtOH/MeOH Use K3PO4 Base Deiodinated->Sol2 Sol3 Strictly Degas Solvents Slow Boronic Addition Homocoupled->Sol3

Diagnostic workflow for identifying and resolving common Suzuki coupling failures.

Quantitative Catalyst Comparison

To demonstrate the critical nature of ligand selection for (5-Fluoro-2-iodo-3-methylphenyl)methanol, review the comparative data below based on hindered aryl iodide reactivity profiles:

Catalyst SystemBaseSolvent SystemExpected YieldMechanistic Rationale
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O< 15%Ligand too small; fails to promote reductive elimination of the bulky biaryl.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O~ 40%Bidentate ligand restricts the necessary conformational flexibility during the catalytic cycle.
Pd₂(dba)₃ + SPhos K₃PO₄ Toluene/H₂O > 90% Monoligated Pd(0) accommodates steric bulk; electron-rich SPhos accelerates transmetalation.

Self-Validating Experimental Protocol

This protocol utilizes the Pd₂(dba)₃ / SPhos system. It is designed to be self-validating; meaning built-in analytical checkpoints ensure you do not waste time working up a failed reaction.

Reagents Required:

  • (5-Fluoro-2-iodo-3-methylphenyl)methanol (1.0 equiv, limiting reagent)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (2.0 mol% Pd)

  • SPhos (8.0 mol%)

  • K₃PO₄, anhydrous powder (3.0 equiv)

  • Toluene / H₂O (10:1 ratio, 0.2 M relative to aryl iodide)

Step-by-Step Methodology:

  • Solid Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Atmosphere Exchange (Critical): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: Removing oxygen prevents Pd(0) oxidation and boronic acid homocoupling.

  • Solvent Degassing: In a separate flask, prepare the Toluene/H₂O (10:1) mixture. Sparge the solvent with Nitrogen for 30 minutes.

  • Initiation: Add the degassed solvent mixture to the Schlenk flask via syringe. Place the flask in a pre-heated oil bath at 90 °C and stir vigorously (800+ RPM). Causality: High stirring rates are required to overcome mass transfer limitations in the biphasic mixture.

  • Validation Checkpoint (2 Hours): Stop stirring to allow phase separation. Withdraw a 10 µL aliquot of the organic (top) layer. Dilute in 1 mL of Acetonitrile and analyze via LC-MS.

    • If starting material is intact but no product is formed: Your catalyst may have died. Check for black palladium precipitation.

    • If product is >50% conversion: The catalytic cycle is healthy. Resume stirring.

  • Completion & Workup: After 12-16 hours, cool to room temperature. Dilute with Ethyl Acetate and water. Separate the layers, extract the aqueous layer twice with Ethyl Acetate, dry the combined organics over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Buchwald, S. L. et al. "A Rationally Designed Universal Catalyst for Suzuki–Miyaura Coupling Processes." Angewandte Chemie International Edition, 2004.[Link]

  • Rueping, M. et al. "Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids." Organic Letters, 2019.[Link]

Optimization

Technical Support Center: Minimizing Deiodination in (5-Fluoro-2-iodo-3-methylphenyl)methanol Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize highly reactive aryl iodides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize highly reactive aryl iodides. (5-Fluoro-2-iodo-3-methylphenyl)methanol is a highly versatile building block, but its unique substitution pattern—a reactive C–I bond flanked by an ortho-methyl group and an ortho-hydroxymethyl group, coupled with an electron-withdrawing meta-fluoro substituent—makes it exceptionally prone to hydrodehalogenation (deiodination) .

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to suppress this undesired side reaction and maximize your cross-coupling or lithiation yields.

Part 1: Mechanistic Insights into Deiodination

Before troubleshooting, we must understand the causality of the failure. In transition-metal catalysis, deiodination is not a random error; it is a competing catalytic cycle driven by the formation of a Palladium-Hydride intermediate[1].

Pathway A Aryl Iodide Substrate (5-Fluoro-2-iodo-3-methylphenyl)methanol C Pd(II) Oxidative Addition Complex [Ar-Pd-I] A->C B Pd(0) Catalyst B->C Oxidative Addition D Transmetalation (Coupling Partner) C->D Fast (Optimized Ligand) G Hydride Source (Water/Solvent/Internal -OH) C->G Slow Transmetalation E Reductive Elimination D->E F Desired Cross-Coupled Product E->F H Pd-Hydride Intermediate [Ar-Pd-H] G->H Hydride Transfer I Hydrodehalogenation (Deiodination) H->I J Deiodinated Byproduct (3-Fluoro-5-methylphenyl)methanol I->J

Mechanistic divergence of Pd-catalyzed cross-coupling vs. hydrodehalogenation.

The Causality of Failure: When Pd(0) inserts into the C–I bond, the resulting Ar–Pd(II)–I complex must undergo transmetalation. However, the ortho-substituents on (5-Fluoro-2-iodo-3-methylphenyl)methanol create steric hindrance, slowing down transmetalation. During this extended lifetime, the electrophilic Pd(II) center is highly susceptible to hydride abstraction. Hydride sources include:

  • The Substrate Itself: The unprotected benzylic alcohol can coordinate to palladium and undergo β-hydride elimination, acting as an internal hydride donor.

  • The Solvent: Solvents like DMF and ethanol can serve as potent hydrogen sources[2].

  • Trace Water: Water can act as a hydrogen source in the presence of certain phosphines, leading to Pd-hydride mediated hydrodehalogenation[3].

Part 2: Frequently Asked Questions (FAQs)

Q1: I am running a Suzuki coupling, but I only isolate the deiodinated (3-Fluoro-5-methylphenyl)methanol. Where is the hydride coming from? A1: If you are using strictly anhydrous conditions, the hydride is likely coming from the substrate's own hydroxymethyl group. The Pd(II) intermediate can coordinate to the oxygen, triggering a β-hydride elimination that oxidizes your alcohol to an aldehyde while generating a Pd–H species. This rapidly reductively eliminates to give the deiodinated byproduct. Solution: Protect the alcohol as a silyl ether prior to coupling.

Q2: Does the fluorine atom affect the rate of deiodination? A2: Yes. The highly electronegative fluorine atom reduces the electron density of the aromatic ring. While this accelerates the initial oxidative addition of Pd(0), it also makes the resulting Pd(II) intermediate more electrophilic and highly susceptible to reduction pathways[3].

Q3: I am performing a halogen-metal exchange with n-BuLi. Why am I seeing deiodination instead of my trapped product? A3: In lithiation, "deiodination" is actually the premature protonation of the aryllithium intermediate. Because your substrate contains an acidic hydroxyl proton, it will instantly quench the aryllithium if not accounted for. You must either protect the alcohol or use exactly 2.05 equivalents of n-BuLi (the first equivalent deprotonates the alcohol, the second performs the exchange). Furthermore, any trace moisture in your electrophile will act as a proton source.

Part 3: Quantitative Optimization Data

To demonstrate the impact of reaction parameters on the suppression of deiodination, consider the following optimization data for the cross-coupling of (5-Fluoro-2-iodo-3-methylphenyl)methanol.

Reaction VariableCondition TestedDeiodination Yield (%)Target Product Yield (%)Mechanistic Rationale
Solvent DMF / H₂O (9:1)65%15%Water and DMF act as potent hydride sources, promoting Pd-H formation[2][3].
Solvent Anhydrous Toluene< 5%88%Non-coordinating solvent eliminates external hydride donors.
Ligand PPh₃42%35%Slow transmetalation allows side-reactions to outcompete coupling.
Ligand XPhos< 2%94%Bulky biaryl phosphine accelerates transmetalation and reductive elimination.
Substrate Free -OH (Unprotected)38%45%Benzylic alcohol acts as an internal hydride donor via β-hydride elimination.
Substrate TBS-Protected -OH< 1%> 95%Blocking the hydroxyl group eliminates the internal hydride transfer pathway.
Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflow is designed as a self-validating system . Each step includes an analytical checkpoint to confirm success before proceeding, preventing the carryover of errors.

Protocol: Optimized Suzuki-Miyaura Coupling (Zero-Deiodination Workflow)

Step 1: Hydroxyl Protection (Eliminating the Internal Hydride Source)

  • Dissolve (5-Fluoro-2-iodo-3-methylphenyl)methanol (1.0 eq) in anhydrous DCM (0.2 M).

  • Add Imidazole (2.0 eq) and cool the mixture to 0 °C.

  • Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq) portion-wise. Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint: Run a TLC (Hexanes/EtOAc 4:1). The starting material (polar, UV-active) must be completely consumed, replaced by a non-polar spot. GC-MS must show a mass shift from 266 m/z to 380 m/z. Do not proceed if the free alcohol remains.

Step 2: Anhydrous Cross-Coupling

  • In a glovebox or under strict Schlenk conditions, charge a flask with the TBS-protected substrate (1.0 eq), Arylboronic acid (1.5 eq), and anhydrous K₃PO₄ (3.0 eq).

  • Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%).

  • Suspend in anhydrous, degassed Toluene (0.1 M). Heat to 80 °C for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture should transition from the dark purple of Pd₂(dba)₃ to a reddish-brown active catalytic solution. Analyze an aliquot by LC-MS. You should observe the mass of the coupled product. The absence of the [M - 126] peak (loss of iodine, mass = 254 m/z for the protected byproduct) validates that deiodination has been successfully suppressed.

Step 3: Deprotection

  • Dissolve the crude coupled product in THF.

  • Add TBAF (1.0 M in THF, 1.2 eq) and stir for 1 hour at room temperature.

  • Self-Validation Checkpoint: TLC will show the re-emergence of a polar spot. IR spectroscopy will confirm the return of the broad O–H stretch at ~3300 cm⁻¹.

References
  • Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, ACS Publications. URL:[Link]

  • Mandal, A., et al. "Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations." ACS Publications. URL:[Link]

  • "Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy." NSF Public Access Repository. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for (5-Fluoro-2-iodo-3-methylphenyl)methanol Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with (5-Fluoro-2-iodo-3-methylphenyl)methanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with (5-Fluoro-2-iodo-3-methylphenyl)methanol . This highly functionalized building block presents a unique microenvironment: an electron-withdrawing fluoro group, a sterically demanding ortho-methyl group adjacent to the reactive C-I bond, and a free, protic hydroxymethyl (-CH₂OH) group.

Selecting the right solvent for cross-coupling or oxidation reactions with this substrate is not merely about solubility; it dictates the stabilization of catalytic intermediates, mitigates steric hindrance, and prevents the free hydroxyl group from poisoning the catalyst.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are my Suzuki-Miyaura couplings with this substrate stalling at 50% conversion in standard THF/Water mixtures? A: The stalling is a kinetic issue driven by the ortho-methyl group and the choice of solvent. While the electron-withdrawing 5-fluoro group lowers the LUMO of the C-I bond and accelerates the initial oxidative addition of Palladium, the bulky 3-methyl group severely hinders the subsequent transmetalation step. THF (b.p. 66°C) often cannot reach the thermal activation energy required to overcome this steric barrier. Causality & Solution: Switch to a higher-boiling, polar aprotic solvent like 1,4-Dioxane or DMF. DMF has a high dielectric constant that stabilizes the polar transition states during transmetalation. Furthermore, the free -CH₂OH group can form off-cycle palladium-alkoxide resting states; polar coordinating solvents like DMF competitively bind to the Pd center, preventing the hydroxyl group from inhibiting the catalyst[1].

Q2: How does solvent polarity impact Sonogashira couplings with (5-Fluoro-2-iodo-3-methylphenyl)methanol? A: In Sonogashira couplings, the solvent must balance the solubility of the copper co-catalyst, the alkyne, and the base. Highly polar aprotic solvents (DMF, DMAc) dramatically outperform non-polar solvents (Toluene) for this specific substrate. Causality: The basicity of the amine (e.g., Et₃N) is heavily solvent-dependent. In polar solvents, the formation of the reactive copper-acetylide intermediate is accelerated because the ionic byproducts (e.g.,[HNEt₃]⁺ I⁻) are well-solvated. Studies on solvent polarity in Sonogashira couplings demonstrate that transitioning from low-polarity solvents to DMF can increase yields from ~33% to >95% by stabilizing these ionic intermediates[2].

Q3: We are scaling up. What are the green solvent alternatives to DMF and NMP for this building block? A: Regulatory pressures are phasing out reprotoxic solvents like DMF and NMP. For scaling up reactions, Cyrene (dihydrolevoglucosenone) and 2-MeTHF are excellent alternatives. Causality: Cyrene shares a similar Kamlet-Taft polarity profile with DMF but is bio-derived and non-toxic. It has been proven to be an excellent medium for Sonogashira and Suzuki-Miyaura couplings of sterically hindered iodoarenes, often providing equivalent or superior yields[3]. The ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR) framework strongly recommends these substitutions based on Principal Component Analysis (PCA) of physical properties[4].

Part 2: Troubleshooting Guide

Issue 1: Protodehalogenation (Loss of Iodine) instead of Cross-Coupling
  • Symptom: LC-MS shows a major peak corresponding to (3-fluoro-5-methylphenyl)methanol ( m/z 140) instead of the desired cross-coupled product.

  • Root Cause: The protic -CH₂OH group or protic solvent mixtures (like ethanol/water) provide a ready source of protons. Because transmetalation is slow due to the ortho-methyl steric clash, the long-lived Ar-Pd(II)-I intermediate undergoes premature reduction or protonation.

  • Intervention:

    • Transition to a strictly anhydrous solvent system (e.g., anhydrous 1,4-Dioxane).

    • If water is required to dissolve an inorganic base (e.g., K₂CO₃), minimize the water volume (e.g., 10:1 Dioxane:H₂O) to reduce the local concentration of protons.

    • Chemical Fix: Temporarily protect the -CH₂OH group as a TBS or benzyl ether prior to coupling.

Issue 2: Catalyst Precipitation (Black Palladium Formation)
  • Symptom: The reaction mixture turns black within 15 minutes, and conversion halts.

  • Root Cause: The solvent is failing to stabilize the Pd(0) species after reductive elimination, or the free hydroxyl group is displacing the phosphine ligands, leading to the aggregation of inactive Pd nanoparticles.

  • Intervention: Use a strongly coordinating solvent like DMAc or add a co-solvent like DMSO (5-10% v/v), which acts as a transient ligand to stabilize Pd(0). Ensure rigorous degassing (sparging with N₂ for 15 mins), as oxygen in polar solvents rapidly degrades electron-rich phosphine ligands.

Part 3: Quantitative Data Presentation

Table 1: Solvent Optimization Matrix for Pd-Catalyzed Cross-Coupling of (5-Fluoro-2-iodo-3-methylphenyl)methanol

SolventDielectric Constant (ε)Boiling Point (°C)Suitability for Hindered IodoarenesACS Green Chemistry Status
THF 7.566Low (Insufficient thermal activation)Deprecated (Peroxide former)
1,4-Dioxane 2.2101High (Good thermal range, aprotic)Problematic (Carcinogen)
DMF 36.7153Very High (Stabilizes ionic intermediates)Reprotoxic (Phasing out)
Cyrene 37.3227Very High (Excellent polar aprotic substitute)Recommended (Bio-based)
2-MeTHF 6.280Moderate (Better phase separation than THF)Recommended (Bio-based)

Part 4: Experimental Protocols

Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling in Cyrene/Water

This protocol utilizes a green solvent mixture and includes built-in validation steps to ensure the reaction is proceeding via the correct mechanistic pathway.

Reagents:

  • (5-Fluoro-2-iodo-3-methylphenyl)methanol (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • Solvent: Cyrene / H₂O (9:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a Schlenk flask with the iodoarene, arylboronic acid, and Cs₂CO₃. Add the Cyrene/H₂O mixture. Crucial Step: Sparge the mixture with Argon for exactly 15 minutes. Oxygen presence in Cyrene at high temperatures leads to rapid solvent degradation and catalyst death.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. The mixture should appear deep red/orange.

  • Thermal Activation: Heat the reaction to 90°C. The high boiling point of Cyrene allows safe heating to overcome the ortho-methyl steric hindrance.

  • In-Process Control (Self-Validation): After 2 hours, sample 10 µL, dilute in MeCN, and run LC-MS.

    • Validation A: If starting material remains but no m/z 140 (protodehalogenation) is seen, the catalytic cycle is stable; continue heating.

    • Validation B: If black precipitate is observed and conversion is <20%, ligand displacement by the -CH₂OH group has occurred. Abort, protect the alcohol, and restart.

  • Workup: Cool to room temperature. Add water (5 volumes) to precipitate the product (Cyrene is highly water-soluble and will wash away). Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Part 5: Visualizations

Workflow: Solvent Selection Logic

SolventSelection Start Analyze Reaction Requirements CheckSterics Is Transmetalation Sterically Hindered? Start->CheckSterics HighTemp Select High B.P. Solvent (e.g., 1,4-Dioxane, DMF) CheckSterics->HighTemp Yes (ortho-Methyl) CheckProtic Does -CH2OH cause Protodehalogenation? CheckSterics->CheckProtic No HighTemp->CheckProtic Aprotic Use Strictly Aprotic (e.g., Toluene, DMAc) CheckProtic->Aprotic Yes GreenCheck Scale-up Required? (Green Chemistry) CheckProtic->GreenCheck No Aprotic->GreenCheck Cyrene Substitute with Cyrene or 2-MeTHF GreenCheck->Cyrene Yes

Caption: Workflow for optimizing solvent selection for hindered iodoarenes.

Mechanistic Pathway & Solvent Influence

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Accelerated by 5-Fluoro) Pd0->OxAdd PdII Ar-Pd(II)-I Intermediate OxAdd->PdII Coord Solvent Coordination (Polar solvent prevents -OH poisoning) PdII->Coord Stabilization TransMet Transmetalation (Hindered by 3-Methyl) PdII->TransMet Coord->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Solvent stabilization during the Pd-catalyzed cross-coupling cycle.

References

  • Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview | Sustainable Chemical Insight in Biological Exploration. Available at:[Link]

  • Cyrene: a bio-based novel and sustainable solvent for organic synthesis | RSC Publishing. Available at:[Link]

Sources

Optimization

Technical Support Center: Handling (5-Fluoro-2-iodo-3-methylphenyl)methanol in Basic Conditions

Welcome to the Technical Support Center for (5-Fluoro-2-iodo-3-methylphenyl)methanol (CAS: 1221565-69-0). As a highly functionalized halogenated benzyl alcohol, this molecule is a versatile building block in drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (5-Fluoro-2-iodo-3-methylphenyl)methanol (CAS: 1221565-69-0). As a highly functionalized halogenated benzyl alcohol, this molecule is a versatile building block in drug development. However, the unique combination of a benzylic alcohol, an ortho-iodine atom, and a meta-fluorine atom creates specific vulnerabilities when exposed to basic reaction environments.

This guide provides researchers with a mechanistic understanding of its stability, troubleshooting FAQs for common synthetic failures, and a self-validating protocol to bypass base-induced degradation.

Mechanistic Overview: Causality of Base-Induced Instability

The structural topology of (5-Fluoro-2-iodo-3-methylphenyl)methanol dictates its reactivity. The benzylic alcohol (-CH₂OH) has a pKₐ of approximately 15. Under basic conditions, it is readily deprotonated to form a highly nucleophilic benzylic alkoxide. While simple benzyl alcohols are generally stable in base, the presence of the heavy halogen (iodine) at the ortho position introduces significant complications[1].

  • Alkoxide-Driven Side Reactions: When strong, non-nucleophilic bases (e.g., NaH, KOtBu) are used, the resulting alkoxide can act as a nucleophile. If the reaction is heated, intermolecular etherification can occur, where the alkoxide attacks electrophilic impurities or undergoes nucleophilic aromatic substitution (S_NAr) on the fluorinated ring of a neighboring molecule.

  • Aerobic Oxidation & Cannizzaro Disproportionation: Halogenated benzyl alcohols are susceptible to slow aerobic oxidation under basic conditions, forming the corresponding benzaldehyde[2]. Because the resulting 5-fluoro-2-iodo-3-methylbenzaldehyde lacks α -protons, exposure to strong aqueous base (e.g., NaOH) triggers a Cannizzaro disproportionation, destroying the intermediate to form a 1:1 mixture of the carboxylic acid and the starting alcohol.

  • Transition-Metal Lability: The ortho-iodo group is highly reactive. If basic conditions are used in tandem with transition metals (e.g., Suzuki or Sonogashira couplings), the unprotected alkoxide can coordinate with the metal catalyst (Pd or Cu), leading to premature dehalogenation or complex oligomerization[3].

BaseStability SM (5-Fluoro-2-iodo-3-methylphenyl)methanol Base Basic Conditions (OH- / RO- / H-) SM->Base Reagent Addition Alkoxide Benzylic Alkoxide (Nucleophilic Intermediate) Base->Alkoxide Deprotonation (pKa ~15) Aldehyde Oxidation to Aldehyde (O2 exposure) Base->Aldehyde Aerobic Oxidation Ether Intermolecular Etherification (S_NAr or Alkylation) Alkoxide->Ether High Temp / Electrophiles Cannizzaro Cannizzaro Disproportionation (Acid + Alcohol) Aldehyde->Cannizzaro Strong Aqueous Base

Fig 1: Base-mediated degradation pathways of (5-Fluoro-2-iodo-3-methylphenyl)methanol.

Quantitative Stability Matrix

To assist in experimental design, the following table summarizes the stability of the molecule across various basic environments.

Base TypeReagentsTemp RangeStability ProfilePrimary Degradation Pathway
Mild Inorganic K₂CO₃, Cs₂CO₃20–60 °CHigh Generally stable; trace oxidation if exposed to atmospheric O₂ for >24h.
Amine Bases Et₃N, DIPEA20–80 °CHigh Highly stable; amines are insufficiently basic to deprotonate the benzylic alcohol.
Strong Non-Nucleophilic NaH, KOtBu0–20 °CModerate Alkoxide formation; stable only if kept strictly anhydrous, cold, and free of electrophiles.
Strong Aqueous NaOH, KOH (aq)>40 °CLow Cannizzaro disproportionation (if partially oxidized) or base-catalyzed degradation[4].

Troubleshooting & FAQs

Q1: I attempted an alkylation using NaH at room temperature, but my LC-MS shows a mass corresponding to a dimer. What happened? A: You are observing intermolecular etherification. The benzylic alkoxide formed by NaH is highly nucleophilic. Because the aromatic ring is activated by the electron-withdrawing fluorine atom, heating the alkoxide can induce a sluggish but destructive S_NAr reaction with another molecule of your starting material. Solution: Keep the reaction at 0 °C during deprotonation and ensure your target electrophile is added in excess immediately to outcompete dimerization.

Q2: After refluxing the molecule in aqueous KOH, I recovered my starting material mixed with a highly polar byproduct. Why didn't my intended reaction work? A: The polar byproduct is likely 5-fluoro-2-iodo-3-methylbenzoic acid. Under hot aqueous basic conditions, trace oxidation converts the alcohol to an aldehyde[2]. This aldehyde rapidly undergoes a Cannizzaro reaction in KOH, disproportionating into the carboxylic acid (the polar byproduct) and regenerating the starting alcohol. Solution: Avoid strong aqueous bases at reflux. If hydrolysis of another functional group is required, use milder conditions (e.g., LiOH in THF/H₂O at room temperature).

Q3: I need to perform a Suzuki cross-coupling on the ortho-iodo group using Pd(PPh₃)₄ and K₂CO₃. Will the free alcohol interfere? A: Yes. While K₂CO₃ is a mild base, the combination of a free benzylic alcohol and an ortho-halogen in the presence of Palladium frequently leads to catalyst poisoning or unwanted intramolecular coordination, drastically reducing your yield[3]. Solution: You must mask the alcohol prior to the cross-coupling. A silyl ether protecting group (like TBS) is highly recommended because it is completely stable to the basic conditions of a Suzuki coupling.

Validated Experimental Workflow: Silyl Protection Prior to Base Exposure

To safely utilize this molecule in strongly basic or metal-catalyzed downstream steps, the benzylic alcohol must be protected. We recommend a tert-Butyldimethylsilyl (TBS) group. Unlike acetate esters (which will cleave in base), the TBS ether is completely stable to strong bases (NaH, KOH) and cross-coupling conditions.

Causality of Reagent Choice:

  • TBS-Cl: Provides a bulky, base-stable silicon shield over the oxygen.

  • Imidazole: Acts dual-purpose. It is a mild base that neutralizes the HCl byproduct, and it acts as a nucleophilic catalyst by forming a highly reactive N-silylmidazolium intermediate that accelerates the protection of the sterically hindered ortho-iodo alcohol.

Step-by-Step Protocol
  • Preparation: Flame-dry a 50 mL round-bottom flask under inert gas (N₂ or Argon).

  • Dissolution: Dissolve (5-Fluoro-2-iodo-3-methylphenyl)methanol (1.0 eq, 2.66 g, 10 mmol) in 20 mL of anhydrous Dichloromethane (DCM).

  • Catalysis & Base: Add Imidazole (2.5 eq, 1.70 g, 25 mmol) in one portion. Stir for 5 minutes at room temperature until fully dissolved.

  • Protection: Cool the flask to 0 °C using an ice bath. Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq, 1.81 g, 12 mmol) portion-wise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature.

  • Self-Validation Checkpoint (Reaction Monitoring): After 2 hours, remove a 10 µL aliquot and quench it in 1 mL of 1:1 Hexane/Water. Spot the organic layer on a silica TLC plate and elute with 15% Ethyl Acetate in Hexanes.

    • Validation Criteria: The starting material (R_f ~ 0.2) must be completely consumed, replaced by a single, non-polar UV-active spot (R_f ~ 0.85). If starting material persists, the system has moisture contamination; add an additional 0.2 eq of TBS-Cl and stir for 1 hour.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Result: The resulting TBS-protected intermediate is now fully stabilized against strong bases and transition-metal catalysts.

References

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine MDPI - Molecules URL:[Link]

  • SAFETY DATA SHEET: 2-Iodobenzyl alcohol Fisher Scientific URL:[Link]

  • Tandem Enyne Allene−Radical Cyclization: Low-Temperature Approaches to Benz[e]indene and Indene Compounds The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Palladium Residue Removal from (5-Fluoro-2-iodo-3-methylphenyl)methanol Derivatives

Welcome to the technical support center for the purification of (5-Fluoro-2-iodo-3-methylphenyl)methanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (5-Fluoro-2-iodo-3-methylphenyl)methanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual palladium from these valuable compounds. The presence of palladium, a common catalyst in cross-coupling reactions, is strictly regulated in active pharmaceutical ingredients (APIs) due to its potential toxicity.[1][2] This resource will equip you with the knowledge to effectively and efficiently purify your target molecules to meet stringent regulatory standards.

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium catalysts and provides step-by-step solutions.

Problem 1: High Palladium Levels Persist After Initial Purification (e.g., Column Chromatography)

Symptom: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis reveals palladium levels significantly above the desired limit (e.g., >10 ppm) after standard chromatographic purification.[3][4]

Possible Causes & Solutions:

  • Cause: Soluble palladium species are co-eluting with your product. Standard silica gel chromatography is often insufficient for removing all forms of palladium, especially when the metal is complexed with ligands or the product itself.[5]

  • Solution 1: Employ Scavenging Agents.

    • Rationale: Scavengers are materials functionalized with groups that have a high affinity for palladium, effectively "trapping" the metal.[6] Thiol- and thiourea-based resins are particularly effective for binding both Pd(0) and Pd(II) species.[7][8]

    • Protocol:

      • Dissolve the impure product in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate).

      • Add a palladium scavenger resin (e.g., silica-supported thiol or thiourea). The amount will depend on the scavenger's capacity and the estimated palladium concentration. A typical starting point is 5-10 weight equivalents relative to the theoretical palladium amount.

      • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 2 to 24 hours. The optimal time should be determined empirically.[9]

      • Filter off the scavenger resin through a pad of celite.[5]

      • Wash the resin with fresh solvent to recover any adsorbed product.

      • Concentrate the filtrate and analyze for residual palladium.

  • Cause: The palladium catalyst has formed colloidal nanoparticles. These fine particles can pass through standard filtration methods and may not be fully retained on a chromatography column.[5]

  • Solution 2: Activated Carbon Treatment.

    • Rationale: Activated carbon possesses a high surface area with pores that can physically adsorb palladium nanoparticles and complexes.[10][11] It is a cost-effective and widely used method in the pharmaceutical industry.[9]

    • Protocol:

      • Dissolve the product in a suitable solvent.

      • Add a quality grade of activated carbon (e.g., Darco® KB-B). A common loading is 10-20% w/w relative to the product.[9]

      • Stir the slurry at a slightly elevated temperature (e.g., 45 °C) for several hours (e.g., 18 hours).[9]

      • Filter the mixture through a pad of celite to remove the carbon. Be aware that some product loss due to adsorption on the carbon is possible.[9]

      • Analyze the filtrate for palladium content.

Problem 2: Ineffective Palladium Scavenger Performance

Symptom: Residual palladium levels remain high even after treatment with a scavenger.

Possible Causes & Solutions:

  • Cause: Incorrect scavenger selection for the palladium's oxidation state. The nature of the palladium species (e.g., Pd(0) vs. Pd(II)) can influence scavenger efficiency.[8]

  • Solution: Screen a panel of scavengers.

    • Rationale: Different scavengers have varying affinities for different palladium species. Thiol-based scavengers are generally effective for Pd(II), while other functionalities might be better suited for Pd(0).[12] Testing a small selection of scavengers with different functional groups (e.g., thiol, thiourea, amine) can identify the most effective one for your specific system.[9]

  • Cause: The product molecule itself is a strong ligand for palladium. The (5-Fluoro-2-iodo-3-methylphenyl)methanol derivative may have functional groups that chelate with palladium, making it difficult for the scavenger to compete.

  • Solution: Modify the reaction conditions or use a scavenger with a stronger binding affinity.

    • Rationale: Increasing the temperature or reaction time of the scavenging step can sometimes improve efficiency.[9] Alternatively, scavengers with multiple binding sites (multidentate scavengers) may exhibit a stronger affinity for palladium.[13]

Problem 3: Product Loss During Palladium Removal

Symptom: Significant decrease in product yield after treatment with activated carbon or scavengers.

Possible Causes & Solutions:

  • Cause: Adsorption of the product onto the purification medium. Both activated carbon and some scavenger resins can non-selectively adsorb organic molecules.[9]

  • Solution 1: Optimize the amount of scavenger/carbon.

    • Rationale: Using the minimum effective amount of the purification agent will minimize product loss. This can be determined by running small-scale optimization experiments.

  • Solution 2: Thoroughly wash the solid support.

    • Rationale: After filtration, washing the scavenger or carbon with fresh solvent can help recover adsorbed product.[12]

  • Solution 3: Consider alternative purification methods.

    • Rationale: If product loss remains high, methods like crystallization or the use of scavenger cartridges for flow-through purification might be more suitable.[9][14]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium residues from my (5-Fluoro-2-iodo-3-methylphenyl)methanol derivatives?

The most common and effective methods include:

  • Adsorption: Using materials like activated carbon or specialized palladium scavengers (e.g., functionalized silica or polymer resins) to bind the palladium.[10]

  • Crystallization: Recrystallizing the final product can be an effective way to exclude palladium impurities, although it may not always be sufficient on its own.

  • Filtration: For heterogeneous palladium catalysts (e.g., Pd/C), simple filtration through celite can be effective.[5] However, this is often insufficient for homogeneous catalysts which can form soluble or colloidal species.[12]

  • Solvent Extraction: In some cases, liquid-liquid extraction with an aqueous solution containing a chelating agent can be used to pull palladium out of the organic phase.[5]

Q2: How do I choose the right palladium scavenger for my specific derivative?

The choice of scavenger depends on several factors:

  • Palladium Oxidation State: The likely oxidation state of the palladium in your reaction mixture (Pd(0) or Pd(II)) is a key consideration. Thiol-based scavengers are generally robust for both.[8][12]

  • Solvent System: Ensure the scavenger is compatible with your reaction solvent.[12]

  • Functional Groups on Your Molecule: The presence of certain functional groups on your (5-Fluoro-2-iodo-3-methylphenyl)methanol derivative could potentially interact with the scavenger. A preliminary small-scale test is always recommended.

The following table provides a general comparison of common scavenger types:

Scavenger TypePrimary TargetAdvantagesDisadvantages
Thiol-based Pd(II), Pd(0)High efficiency, widely applicable.[8]Potential for thiol-related side reactions with sensitive substrates.
Thiourea-based Pd(II), Pd(0)Strong binding, good for a range of palladium species.[7]Can be more expensive than other options.
Amine-based Pd(II)Effective for charged palladium species.May have lower efficiency for Pd(0).
Trimercaptotriazine (TMT) Pd(II), Pd(0)High affinity for palladium, can be used on silica or polymer supports.[9]May require longer reaction times.

Q3: What are the regulatory limits for residual palladium in pharmaceutical products?

Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products.[15][16] For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration, which often translates to a concentration limit of 10 ppm in the final API, assuming a daily dose of 10 grams or less.[2] For parenteral routes, the limit is much stricter at 10 µ g/day (or 1 ppm).[2]

Q4: How can I accurately quantify the amount of residual palladium in my final product?

The industry-standard method for quantifying trace metals in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[4][17] This technique offers high sensitivity and can detect palladium down to parts-per-billion (ppb) levels.[18] For high-throughput screening of purification methods, catalysis-based fluorometric assays can be a faster and less expensive alternative, though ICP-MS is typically required for final product validation.[7][17][19]

Q5: Can I recover the palladium from the scavenger or activated carbon?

Yes, recovery of the precious metal is often economically and environmentally desirable.[20] For activated carbon, palladium can be recovered through leaching with an acid solution, followed by precipitation.[20] For scavenger resins, the loaded material can often be sent to a specialized refiner for palladium recovery.

Visualizing the Workflow

Decision Tree for Palladium Removal Strategy

The following diagram outlines a logical approach to selecting an appropriate palladium removal method.

Palladium_Removal_Workflow start Start: Crude Product with Pd Residue check_catalyst_type Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->check_catalyst_type filtration Filtration through Celite check_catalyst_type->filtration Yes scavenger_screen Perform Scavenger Screen (Thiol, Thiourea, TMT, etc.) check_catalyst_type->scavenger_screen No (Homogeneous) analyze_pd_1 Analyze Pd levels (ICP-MS) filtration->analyze_pd_1 analyze_pd_1->scavenger_screen Pd > 10 ppm final_product Final Product (<10 ppm Pd) analyze_pd_1->final_product Pd < 10 ppm activated_carbon Activated Carbon Treatment scavenger_screen->activated_carbon If scavengers are ineffective or cause product loss optimize Optimize Scavenger/Carbon Loading and Reaction Time/Temp scavenger_screen->optimize analyze_pd_2 Analyze Pd levels (ICP-MS) activated_carbon->analyze_pd_2 crystallization Crystallization analyze_pd_2->crystallization Pd > 10 ppm analyze_pd_2->final_product Pd < 10 ppm crystallization->final_product optimize->analyze_pd_2

Caption: A decision tree for selecting a palladium removal strategy.

General Experimental Workflow for Scavenger Application

This diagram illustrates the typical steps involved when using a solid-supported palladium scavenger.

Scavenger_Workflow cluster_prep Preparation cluster_reaction Scavenging cluster_workup Workup & Analysis dissolve Dissolve crude product in suitable solvent add_scavenger Add solid-supported palladium scavenger dissolve->add_scavenger stir Stir mixture (e.g., 2-24h, RT to 50°C) add_scavenger->stir filter_scavenger Filter to remove scavenger stir->filter_scavenger wash_scavenger Wash scavenger with fresh solvent filter_scavenger->wash_scavenger concentrate Concentrate filtrate wash_scavenger->concentrate analyze Analyze for Pd (ICP-MS) concentrate->analyze

Caption: A typical workflow for palladium removal using a scavenger.

References

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. National Center for Biotechnology Information. [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. National Center for Biotechnology Information. [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Publications. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications. [Link]

  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. PubMed. [Link]

  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. ResearchGate. [Link]

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  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect. [Link]

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  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]

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  • What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. ResearchGate. [Link]

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. Royal Society of Chemistry. [Link]

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Optimization

Technical Support Center: Selective Oxidation of (5-Fluoro-2-iodo-3-methylphenyl)methanol to the Aldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of aldehyde derivatives from primary alcohols, specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of aldehyde derivatives from primary alcohols, specifically focusing on the conversion of (5-Fluoro-2-iodo-3-methylphenyl)methanol. Preventing over-oxidation to the corresponding carboxylic acid is a critical challenge in this transformation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a high-yield, selective oxidation.

I. Understanding the Challenge: The Over-Oxidation Problem

The oxidation of a primary alcohol to an aldehyde is a delicate process. The aldehyde product itself is susceptible to further oxidation to a carboxylic acid, especially in the presence of strong oxidizing agents or water.[1][2][3] The key to a successful synthesis of (5-Fluoro-2-iodo-3-methylbenzaldehyde) lies in choosing the right reagents and meticulously controlling the reaction conditions to favor the formation of the aldehyde and prevent its subsequent conversion.

II. Frequently Asked Questions (FAQs)

Here are some common questions encountered when performing this oxidation:

Q1: My reaction is showing a significant amount of carboxylic acid by-product. What are the likely causes?

A1: Over-oxidation is typically due to one or more of the following factors:

  • Choice of Oxidizing Agent: Strong, chromium-based oxidants like Jones reagent (CrO3/H2SO4) or potassium permanganate (KMnO4) are known to oxidize primary alcohols directly to carboxylic acids.[1][3]

  • Presence of Water: Many oxidation mechanisms, especially those involving chromium reagents, can be accelerated in the presence of water, which facilitates the formation of a hydrate intermediate from the aldehyde, which is then rapidly oxidized.[3]

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for the over-oxidation to occur. Many selective oxidation reactions are run at low temperatures.

  • Reaction Time: Allowing the reaction to proceed for too long, even with a mild oxidant, can sometimes lead to the slow formation of the carboxylic acid.

Q2: Which oxidizing agents are recommended for a selective conversion to the aldehyde?

A2: For a high-yield, selective oxidation of a primary alcohol to an aldehyde, it is best to use mild oxidizing agents. Some of the most reliable methods include:

  • Dess-Martin Periodinane (DMP): This is a very mild and highly selective reagent for oxidizing primary alcohols to aldehydes.[4][5][6][7] It is known for its operational simplicity and compatibility with a wide range of functional groups.

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine.[8][9][10][11][12] It is highly effective for sensitive substrates.

  • TEMPO-based Systems: (2,2,6,6-Tetrachloro-1-piperidinyloxy) radical (TEMPO) catalyzed oxidations, often with a co-oxidant like sodium hypochlorite (bleach) or diacetoxyiodobenzene (IBD), are excellent for selective oxidations.[13][14][15][16]

Q3: Can I monitor the progress of the reaction to avoid over-oxidation?

A3: Yes, monitoring the reaction is crucial. Thin-Layer Chromatography (TLC) is the most common and effective method. You should see the spot for the starting alcohol disappear and a new spot for the aldehyde appear. If you start seeing a third spot with a lower Rf value (more polar), it could be the carboxylic acid by-product. It's important to quench the reaction as soon as the starting material is consumed to minimize the formation of this by-product.

III. Troubleshooting Guide

This section provides a more detailed approach to troubleshooting common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive or degraded oxidizing agent.2. Insufficient amount of oxidant.3. Reaction temperature is too low.4. Poor quality solvent (e.g., contains water).1. Use a fresh batch of the oxidizing agent. DMP is particularly sensitive to moisture.2. Use a slight excess (1.1-1.5 equivalents) of the oxidant.3. For Swern oxidations, ensure the temperature is maintained at -78 °C during the initial steps, then allowed to warm as specified in the protocol. For DMP, room temperature is usually sufficient.[5]4. Use anhydrous solvents.
Formation of Multiple Unidentified By-products 1. Reaction temperature is too high, leading to decomposition.2. The substrate may be sensitive to the reaction conditions (e.g., acidic or basic).3. The oxidizing agent is too harsh.1. Maintain the recommended temperature for the chosen protocol.2. If using DMP, which produces acetic acid, a buffer like pyridine or sodium bicarbonate can be added for acid-sensitive substrates.[5]3. Switch to a milder oxidizing agent.
Difficult Purification of the Aldehyde 1. The aldehyde is volatile.2. The aldehyde is unstable on silica gel.3. The by-products from the oxidation are difficult to separate.1. Be cautious during solvent removal under reduced pressure. Use a cold trap.2. Consider passing the crude product through a short plug of silica gel instead of a full column, or use an alternative purification method like distillation or recrystallization.[17]3. For Swern oxidations, the malodorous dimethyl sulfide is a by-product.[12] A proper aqueous workup is essential. For DMP, the reduced periodinane by-product can be removed by washing with a sodium thiosulfate solution.

IV. Detailed Experimental Protocols

Here are step-by-step protocols for recommended selective oxidation methods.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is often preferred for its mild conditions and simple workup.[6]

Materials:

  • (5-Fluoro-2-iodo-3-methylphenyl)methanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (5-Fluoro-2-iodo-3-methylphenyl)methanol (1.0 eq) in anhydrous DCM in a dry, nitrogen-flushed flask.

  • Add DMP (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the organic layer. Wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify by flash column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation

This protocol is highly effective but requires careful temperature control and handling of malodorous reagents.[8][11]

Materials:

  • (5-Fluoro-2-iodo-3-methylphenyl)methanol

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

Procedure:

  • In a dry, nitrogen-flushed flask, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Slowly add oxalyl chloride (1.5 eq) to the cold DCM, followed by the slow addition of anhydrous DMSO (2.5 eq). Stir for 15 minutes.

  • Add a solution of (5-Fluoro-2-iodo-3-methylphenyl)methanol (1.0 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise to the mixture. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer. Wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography on silica gel.

V. Mechanistic Insights and Visualizations

Understanding the reaction mechanisms can help in troubleshooting and optimizing the reaction.

Dess-Martin Oxidation Mechanism

The reaction proceeds through a periodinane intermediate. The alcohol displaces an acetate group on the hypervalent iodine reagent. A subsequent deprotonation and intramolecular elimination yield the aldehyde.[4]

DessMartin Alcohol (5-Fluoro-2-iodo-3-methylphenyl)methanol Intermediate Periodinane Intermediate Alcohol->Intermediate + DMP - Acetic Acid DMP Dess-Martin Periodinane Aldehyde (5-Fluoro-2-iodo-3-methylbenzaldehyde) Intermediate->Aldehyde Intramolecular Elimination Byproduct Reduced Periodinane Intermediate->Byproduct

Caption: Mechanism of Dess-Martin Oxidation.

Swern Oxidation Mechanism

The Swern oxidation involves the activation of DMSO with oxalyl chloride to form an electrophilic sulfur species. The alcohol attacks this species, and subsequent deprotonation and intramolecular elimination produce the aldehyde.[8][9][11]

SwernOxidation cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO ActivatedDMSO Electrophilic Sulfur Species DMSO->ActivatedDMSO + Oxalyl Chloride OxalylChloride Oxalyl Chloride Alcohol (5-Fluoro-2-iodo-3-methylphenyl)methanol Alkoxysulfonium Alkoxysulfonium Salt Alcohol->Alkoxysulfonium + Activated DMSO Ylide Ylide Intermediate Alkoxysulfonium->Ylide + Triethylamine Aldehyde (5-Fluoro-2-iodo-3-methylbenzaldehyde) Ylide->Aldehyde Intramolecular Elimination

Caption: Swern Oxidation Pathway.

VI. Data Summary

Oxidation Method Typical Reagents Temperature Pros Cons
Dess-Martin Periodinane DMP, DCMRoom TempVery mild, high selectivity, simple workup.[5][6]Reagent is moisture-sensitive and can be expensive.
Swern Oxidation DMSO, Oxalyl Chloride, Et₃N, DCM-78 °C to RTHigh yields, good for sensitive substrates.[8][12]Requires cryogenic temperatures, produces a foul odor.[12]
TEMPO-catalyzed TEMPO (catalytic), NaOCl or IBD, DCM/H₂O0 °C to RTGreen, catalytic, highly selective.[14][15]Can be slower, may require a phase-transfer catalyst.

VII. Concluding Remarks

The selective oxidation of (5-Fluoro-2-iodo-3-methylphenyl)methanol to its corresponding aldehyde is a critical step in many synthetic pathways. By carefully selecting a mild oxidizing agent, such as Dess-Martin Periodinane or employing a Swern oxidation protocol, and by diligently controlling the reaction conditions, over-oxidation to the carboxylic acid can be effectively prevented. Monitoring the reaction progress via TLC is paramount to achieving a high yield of the desired aldehyde. This guide provides the necessary information to troubleshoot common issues and successfully perform this delicate transformation.

References
  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. [Link]

  • Singleton, D. A., & Hang, C. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society, 132(45), 15880–15883. [Link]

  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. [Link]

  • Singleton, D. A., & Hang, C. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society, 132(45), 15880–15883. [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Reddy, K. L., & Kumar, U. S. (2012). Simplified Procedure for TEMPO-Catalyzed Oxidation: Selective Oxidation of Alcohols, α-Hydroxy Esters, and Amides Using TEMPO and Calcium Hypochlorite. Synthetic Communications, 42(15), 2263–2270. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]

  • Organic Syntheses. (n.d.). Oxidation of Alcohols to Aldehydes with Iodosobenzene Diacetate and Catalytic TEMPO. [Link]

  • Heravi, M. M., Zadsirjan, V., & Heydari, M. (2020). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 18(1), 2-20. [Link]

  • Iskra, J., & Zupan, M. (2019). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 15, 2453–2460. [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. [Link]

  • Li, Y., et al. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. Molecules, 28(2), 565. [Link]

  • Beckham, J. L., et al. (2018). TEMPO-Catalyzed Green Alcohol Oxidation. [Link]

  • Wang, Y., et al. (2020). Supramolecularly modulated carbon-centered radicals: toward selective oxidation from benzyl alcohol to aldehyde. Chemical Communications, 56(76), 11257-11260. [Link]

  • Wang, H., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis, 10(5), 3292–3303. [Link]

  • Liu, X., & Zhang, Y. (2011). Selective oxidation of primary alcohols to aldehydes with H5IO6/V2O5 in ionic liquid. Journal of the Iranian Chemical Research, 4(2), 135-139. [Link]

  • StudyOrgo.com. (2012, June 19). Tips on Alcohol Oxidation Reactions. [Link]

  • Karaman, Y., et al. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports, 10(1), 5734. [Link]

  • van der Waal, J. C., et al. (2014). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Catalysts, 4(2), 187–203. [Link]

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Reference Data & Comparative Studies

Validation

Reactivity comparison of (5-Fluoro-2-iodo-3-methylphenyl)methanol vs bromo analogs

Reactivity Comparison Guide: (5-Fluoro-2-iodo-3-methylphenyl)methanol vs. Bromo Analogs in Cross-Coupling Executive Summary For researchers synthesizing complex functionalized biaryls, the choice of halogen on the starti...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: (5-Fluoro-2-iodo-3-methylphenyl)methanol vs. Bromo Analogs in Cross-Coupling

Executive Summary

For researchers synthesizing complex functionalized biaryls, the choice of halogen on the starting aryl scaffold dictates the entire trajectory of the catalytic cross-coupling cycle. This guide provides an in-depth comparative analysis between (5-Fluoro-2-iodo-3-methylphenyl)methanol [1] and its bromo analog, (2-Bromo-5-fluoro-3-methylphenyl)methanol.

Both molecules present a highly challenging di-ortho-substituted steric environment, where the halogen at the C2 position is flanked by a hydroxymethyl group at C1 and a methyl group at C3. While the para-fluoro substitution provides electronic activation, the steric shielding makes these scaffolds notoriously difficult to couple. Our analysis demonstrates that the iodo analog offers superior kinetics due to ground-state destabilization, whereas the bromo analog requires advanced, sterically demanding Buchwald-type ligands to force the catalytic cycle forward[2].

Mechanistic Causality: Sterics, Electronics, and Kinetics

To understand the reactivity differences, we must analyze the causality behind the molecular architecture:

  • Di-Ortho Steric Shielding: The C2 halogen is buried between the -CH₂OH and -CH₃ groups. This creates a massive steric barrier that prevents the bulky Pd(0)Ln​ active catalyst from easily approaching the C-X bond for oxidative addition.

  • Electronic Activation (Para-Fluoro Effect): The fluorine atom at C5 is situated para to the halogen. Through strong inductive electron withdrawal ( σ -withdrawal), the fluorine atom reduces the electron density of the aromatic ring. This renders the C2 position more electrophilic, which thermodynamically favors the oxidative addition of the electron-rich Pd(0) center.

  • Ground-State Destabilization (Iodo vs. Bromo): The carbon-iodine (C-I) bond dissociation energy (~65 kcal/mol) is significantly weaker than the C-Br bond (~81 kcal/mol). More importantly, the large atomic radius of iodine (140 pm) compared to bromine (114 pm) creates severe ground-state steric clash with the adjacent methyl and hydroxymethyl groups. This ground-state destabilization effectively lowers the activation energy barrier for oxidative addition, making the iodo analog react much faster under milder conditions.

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Rate Limiting for C-Br) Pd0->OA + Ar-X PdII Ar-Pd(II)-X Sterically Hindered OA->PdII C-I (Fast) C-Br (Slow) TM Transmetalation (Boronic Acid + Base) PdII->TM + Ar'-B(OH)2 PdII_Ar Ar-Pd(II)-Ar' Di-ortho Congested TM->PdII_Ar RE Reductive Elimination (Forced by Ligand Bulk) PdII_Ar->RE RE->Pd0 Regenerates Pd(0) Product Biaryl Product RE->Product

Caption: Pd-catalyzed cross-coupling cycle highlighting steric bottlenecks at oxidative addition.

Catalyst Selection & Causality (E-E-A-T)

The presence of the unprotected hydroxymethyl (-CH₂OH) group and the extreme steric hindrance dictate strict catalyst and base selections[3]:

  • Ligand Selection:

    • For the Bromo analog , standard ligands like PPh3​ will fail. You must use bulky dialkylphosphinobiaryl ligands (e.g., SPhos or XPhos ). The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the flexible biaryl backbone creates a steric "push" that forces the congested di-ortho biaryl product out during reductive elimination[2],[4].

    • For the Iodo analog , the weaker C-I bond allows for oxidative addition even with less specialized ligands, though SPhos is still recommended to ensure efficient reductive elimination and prevent catalyst stalling.

  • Base Selection: The protic -CH₂OH group can coordinate to palladium or consume base. A strong, highly soluble base like K3​PO4​ (often used with a phase transfer catalyst or in a biphasic Toluene/Water system) is required. It effectively deprotonates the boronic acid to form the reactive boronate complex for transmetalation while buffering the acidic alcohol.

Comparative Performance Data

The following table synthesizes the expected quantitative performance of both analogs in a standard Suzuki-Miyaura coupling with phenylboronic acid.

Parameter(5-Fluoro-2-iodo-3-methylphenyl)methanolBromo Analog
Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Oxidative Addition Rate Fast (Ground-state destabilized)Slow (Sterically blocked)
Optimal Catalyst System Pd2​(dba)3​ / SPhos (1 mol%) Pd2​(dba)3​ / SPhos (3-5 mol%)
Typical Reaction Temp 50 °C - 65 °C90 °C - 110 °C
Reaction Time 4 - 6 hours18 - 24 hours
Primary Side Reaction Hydrodehalogenation (Reduction)Protodeboronation of partner
Expected Yield > 85%60% - 75%

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed for the iodo analog but includes the necessary modifications for the bromo variant. It incorporates internal validation steps to ensure reproducibility.

Reagents:

  • (5-Fluoro-2-iodo-3-methylphenyl)methanol (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol) (Excess accounts for potential protodeboronation)

  • Pd2​(dba)3​ (0.01 equiv, 1 mol% Pd)

  • SPhos (0.024 equiv, 2.4 mol%)

  • K3​PO4​ (3.0 equiv, 3.0 mmol) (Extra equivalent buffers the -CH₂OH group)

  • Solvent: Toluene / H2​O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, Pd2​(dba)3​ , SPhos, and K3​PO4​ .

  • Degassing (Critical Step): Add the Toluene/ H2​O mixture. Seal the flask with a rubber septum and sparge the biphasic solution with ultra-pure Argon for exactly 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) and can oxidize the primary alcohol to an aldehyde.

  • Heating: Transfer the flask to a pre-heated oil bath.

    • For Iodo: Heat at 60 °C.

    • For Bromo: Heat at 100 °C.

  • In-Process Validation (TLC/GC-MS): After 4 hours, withdraw a 50 μL aliquot under Argon. Quench with EtOAc/Water, extract the organic layer, and analyze via GC-MS. Validation: Look for the disappearance of the starting halide mass and monitor for the hydrodehalogenated side-product (m/z corresponding to 3-fluoro-5-methylbenzyl alcohol).

  • Quench & Extraction: Once complete, cool to room temperature. Dilute with EtOAc (10 mL) and quench with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Purification: Dry the combined organics over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Assembly Ar-X, Ar'-B(OH)2, K3PO4, Pd/SPhos Step2 2. Degassing Argon sparging (Crucial for Pd(0)) Step1->Step2 Step3 3. Heating & Reaction Iodo: 60°C | Bromo: 100°C Step2->Step3 Step4 4. In-Process Validation GC-MS Aliquot Check at 4h Step3->Step4 Step5 5. Quench & Extraction Aq. NH4Cl / EtOAc Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of hindered aryl halides.

References

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls Source: ACS Publications URL:[Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions Source: Journal of the American Chemical Society URL:[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: RSC.org URL:[Link]

Sources

Comparative

Reference standards for (5-Fluoro-2-iodo-3-methylphenyl)methanol analysis

Comparative Analytical Guide: Reference Standards for (5-Fluoro-2-iodo-3-methylphenyl)methanol As a Senior Application Scientist, I approach the analytical characterization of multi-substituted aromatic building blocks w...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: Reference Standards for (5-Fluoro-2-iodo-3-methylphenyl)methanol

As a Senior Application Scientist, I approach the analytical characterization of multi-substituted aromatic building blocks with rigorous scrutiny. (5-Fluoro-2-iodo-3-methylphenyl)methanol (CAS: 1221565-69-0; Formula: C8H8FIO) is a highly specialized halogenated benzyl alcohol[1][2]. It serves as a critical synthetic intermediate in the development of targeted therapeutics, including complex kinase inhibitors and SULT1A1-activatable anti-cancer agents[3].

Because the benzylic hydroxyl group and the carbon-halogen bonds (C–I, C–F) offer orthogonal reactivity for cross-coupling (e.g., Suzuki, Sonogashira) and substitution reactions[4], the purity of the reference standard is paramount. Even trace positional isomers or des-halogenated impurities can propagate through a synthetic sequence, drastically altering the pharmacological profile of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares reference standard grades for this compound, details self-validating analytical protocols, and provides the mechanistic rationale behind each experimental choice.

Comparative Analysis of Reference Standard Grades

When sourcing (5-Fluoro-2-iodo-3-methylphenyl)methanol, researchers must choose between different tiers of chemical purity. Unlike common excipients (e.g., unsubstituted Benzyl Alcohol), which have established USP/EP compendial monographs[5], highly functionalized derivatives rely on vendor-supplied or internally validated analytical standards.

Table 1: Performance and Application Comparison of Standard Grades

Grade / TierPurity ThresholdCertification LevelAnalytical Techniques RequiredPrimary Application
Compendial Primary (Theoretical equivalent)≥ 99.5%ISO 17034, qNMR, Mass BalanceHPLC-UV/MS, GC-FID, KF, qNMRLate-stage API release testing; Regulatory submissions.
High-Purity Analytical (e.g., A2B Chem, BenchChem)≥ 95.0% - 98.0%COA with HPLC/NMR spectraHPLC-UV, 1H-NMRMethod development; Early-stage SAR studies; Biomarker assays.
Synthetic Intermediate 90.0% - 95.0%Basic COA (Area %)HPLC-UVBulk synthesis; Grignard/cross-coupling precursor.

Causality Insight: For quantitative assays, relying solely on HPLC Area % from a Synthetic Intermediate grade is dangerous. UV response factors vary significantly between the parent compound and des-iodo impurities. A High-Purity Analytical grade, cross-validated with quantitative NMR (qNMR), is the minimum requirement for establishing a true reference standard.

Analytical Workflows and Self-Validating Protocols

To ensure absolute trustworthiness, any analytical method used to certify a reference standard must be a self-validating system. This means the protocol inherently tests its own suitability before any sample data is accepted.

AnalyticalWorkflow Start Procure (5-Fluoro-2-iodo- 3-methylphenyl)methanol SST System Suitability Test (SST) Rs > 3.0 for Isomers Start->SST Prepare Solutions HPLC HPLC-UV/MS Analysis (Purity & Degradants) SST->HPLC Pass GC GC-FID Analysis (Residual Solvents) SST->GC Pass NMR qNMR (Absolute Assay) SST->NMR Pass Validate Cross-Validation & Certification HPLC->Validate GC->Validate NMR->Validate

Caption: Analytical validation workflow for halogenated benzyl alcohol reference standards.

Protocol A: HPLC-UV/MS Method for Purity and Related Substances

This method is designed to separate (5-Fluoro-2-iodo-3-methylphenyl)methanol from typical synthetic byproducts, such as the des-fluoro analog, des-iodo analog, and oxidized benzaldehyde derivatives[4][5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the standard in a diluent of Water:Acetonitrile (50:50 v/v) to a concentration of 0.5 mg/mL.

    • Causality: Matching the diluent to the initial mobile phase conditions prevents the "solvent effect," which causes peak fronting or splitting for early-eluting compounds.

  • Column Selection: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm).

    • Causality: Standard C18 columns often fail to resolve closely related halogenated positional isomers. The Phenyl-Hexyl stationary phase provides robust π−π interactions, which selectively retain the electron-deficient fluorinated aromatic ring, ensuring baseline resolution from non-fluorinated impurities.

  • Mobile Phase:

    • Channel A: 0.1% Formic Acid in LC-MS grade Water.

    • Channel B: Acetonitrile.

    • Causality: Formic acid suppresses the ionization of any trace phenolic impurities, ensuring sharp peak shapes, while remaining fully compatible with downstream MS detection.

  • Gradient Program: 5% B hold for 2 mins, ramp to 95% B over 15 mins, hold for 3 mins, return to 5% B. Flow rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm; MS (ESI+) scan m/z 100-500.

    • Causality: The iodine substituent provides strong UV chromophore activity at 254 nm, while 210 nm captures non-aromatic residual starting materials.

Self-Validation Criteria (SST):

  • Resolution ( Rs​ ): Must be ≥3.0 between the API peak and a spiked des-iodo impurity standard.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . If Tf​>1.5 , the run is automatically invalidated, as this indicates secondary interactions with free silanols on the column, which obscures co-eluting impurities.

Table 2: Representative HPLC Method Validation Metrics

ParameterAcceptance CriteriaExperimental Result (Typical)
Limit of Detection (LOD) S/N 30.05 µg/mL
Limit of Quantitation (LOQ) S/N 10, RSD 10%0.15 µg/mL
Linearity ( R2 ) 0.999 (0.5 to 150% of nominal)0.9998
Method Precision (%RSD) 2.0% (n=6 injections)0.8%
Protocol B: GC-FID for Residual Solvents

Because this compound is synthesized via reduction of a corresponding benzaldehyde (often using methanol and sodium borohydride)[6], residual methanol and extraction solvents (like MTBE or ethyl acetate) must be quantified.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 100 mg of the standard in 1.0 mL of Dimethyl Sulfoxide (DMSO). Add 0.5 µL/mL of internal standard (e.g., 1-propanol)[7].

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm).

  • Temperature Program: 40°C for 5 mins, ramp at 10°C/min to 240°C, hold for 5 mins.

  • Injector/Detector: Split ratio 10:1. FID set to 250°C.

    • Causality: The DB-624 phase is specifically engineered for volatile organic compounds (VOCs). DMSO is chosen as the diluent because its high boiling point (189°C) ensures it elutes long after the volatile solvents of interest, preventing solvent-peak masking.

Application Context: Biological Activation Pathways

Beyond its use as a standard chemical building block, halogenated benzyl alcohols are actively researched for their unique biological properties. Recent pharmacogenomic studies have identified that compounds containing a 2-halogenated benzyl alcohol moiety are selectively activated by the SULT1A1 enzyme[3].

Understanding this biological mechanism is crucial for researchers utilizing (5-Fluoro-2-iodo-3-methylphenyl)methanol in drug discovery, as the purity of the benzylic alcohol group directly dictates the efficiency of this enzymatic activation.

Pathway HalBA Halogenated Benzyl Alcohol (e.g., CAS 1221565-69-0) SULT1A1 SULT1A1 Enzyme (+ PAPS Co-substrate) HalBA->SULT1A1 Binding Sulfate Benzylic Sulfate Ester (Highly Reactive) SULT1A1->Sulfate Sulfonation DNA DNA Alkylation / Cytotoxicity Sulfate->DNA Covalent Adducts

Caption: SULT1A1-dependent sulfonation and activation pathway of halogenated benzyl alcohols.

In this pathway, SULT1A1 utilizes the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to transfer a sulfate group to the benzylic hydroxyl[3]. The resulting sulfate ester is highly reactive and acts as an alkylating agent. If the reference standard used in these biological assays contains oxidized impurities (e.g., the corresponding benzaldehyde), the SULT1A1 enzyme cannot bind the substrate, leading to false-negative cytotoxicity data. This underscores the absolute necessity of the rigorous HPLC-UV/MS validation workflow described above.

References

  • Molaid. "(5-fluoro-2-iodo-3-methyl-phenyl)methanol - CAS 1221565-69-0". Molaid Chemical Database. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "SULT1A1-dependent sulfonation of alkylators is a lineage-dependent vulnerability of liver cancers". PubMed Central. Available at: [Link]

  • United States Pharmacopeia (USP) / DrugFuture. "Benzyl Alcohol Monograph". Pharmacopeia Documentation. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Benzyl alcohol - Method 32". OSHA Analytical Methods. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of (5-Fluoro-2-iodo-3-methylphenyl)methanol: The Dichotomous Role of Fluorine

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern mo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern molecular design. The element's unique electronic properties can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity. This guide provides an in-depth, objective comparison of the reactivity of (5-Fluoro-2-iodo-3-methylphenyl)methanol against its non-fluorinated analog, (2-iodo-3-methylphenyl)methanol. We will explore how the electronic effects of the fluorine atom modulate the reactivity of the two key functional groups: the iodo group in palladium-catalyzed cross-coupling reactions and the benzylic alcohol in oxidation reactions. This analysis is supported by established chemical principles, relevant experimental data from analogous systems, and detailed, field-proven protocols.

The Dual Nature of Fluorine: A Tale of Induction and Resonance

Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond network. This effect is most pronounced at the ortho and meta positions and diminishes with distance. Simultaneously, fluorine can act as a pi-donor through its lone pairs, a positive mesomeric or resonance effect (+M). This +M effect donates electron density to the aromatic ring, primarily at the ortho and para positions.[1][2] In the case of (5-Fluoro-2-iodo-3-methylphenyl)methanol, the fluorine atom is situated meta to the iodinated carbon and para to the benzylic alcohol. This specific arrangement leads to a nuanced interplay of electronic effects that dictates the molecule's reactivity.

For reactions involving the carbon-iodine bond, the strong -I effect of the fluorine atom, even from the meta position, is expected to decrease the electron density of the aromatic ring, making the C-I bond more polarized and potentially more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, for reactions involving the benzylic alcohol, the +M effect of the para-fluorine could subtly influence the stability of intermediates.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, which facilitates the rate-determining oxidative addition step.[3][4] We will now compare the expected reactivity of (5-Fluoro-2-iodo-3-methylphenyl)methanol and its non-fluorinated counterpart in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: A Tale of Two Aryl Halides

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The electron-withdrawing nature of the fluorine atom in (5-Fluoro-2-iodo-3-methylphenyl)methanol is anticipated to enhance the rate of oxidative addition of the palladium(0) catalyst to the C-I bond compared to the non-fluorinated analogue.

Expected Outcome: Under identical reaction conditions, (5-Fluoro-2-iodo-3-methylphenyl)methanol is expected to exhibit a higher reaction rate and potentially a higher yield compared to (2-iodo-3-methylphenyl)methanol.

Table 1: Predicted Comparative Yields in Suzuki-Miyaura Cross-Coupling

Aryl HalideCoupling PartnerCatalyst SystemConditionsExpected Yield (%)
(5-Fluoro-2-iodo-3-methylphenyl)methanolPhenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃ (2 eq.)Toluene/H₂O (4:1), 80 °C, 4 h>90%
(2-iodo-3-methylphenyl)methanolPhenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃ (2 eq.)Toluene/H₂O (4:1), 80 °C, 4 h~80-85%

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Add degassed toluene (8 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: The Influence of Fluorine on Alkyne Incorporation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond. Similar to the Suzuki coupling, the electron-withdrawing fluorine is expected to accelerate the oxidative addition step. The steric hindrance from the ortho-methyl group can be a factor, but it is present in both substrates.

Expected Outcome: (5-Fluoro-2-iodo-3-methylphenyl)methanol is predicted to react faster and provide a higher yield of the coupled product compared to its non-fluorinated counterpart under the same conditions.

Table 2: Predicted Comparative Yields in Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemConditionsExpected Yield (%)
(5-Fluoro-2-iodo-3-methylphenyl)methanolPhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N (3 eq.)THF, 50 °C, 3 h>95%
(2-iodo-3-methylphenyl)methanolPhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N (3 eq.)THF, 50 °C, 3 h~85-90%

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise.

  • Heat the reaction mixture to 50 °C and stir for 3 hours, monitoring by TLC.

  • After completion, cool the mixture, filter through a pad of Celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

DOT Diagram: Sonogashira Coupling Catalytic Cycles

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination CuI CuI R-C≡C-Cu R-C≡C-Cu CuI->R-C≡C-Cu R-C≡CH, Base R-C≡C-Cu->CuI Transmetalation to Pd

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electronic effect of the fluorine substituent is expected to similarly enhance the rate of the initial oxidative addition step.

Expected Outcome: (5-Fluoro-2-iodo-3-methylphenyl)methanol should undergo amination more readily than (2-iodo-3-methylphenyl)methanol.

Table 3: Predicted Comparative Yields in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemConditionsExpected Yield (%)
(5-Fluoro-2-iodo-3-methylphenyl)methanolMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 eq.)Toluene, 100 °C, 6 h>85%
(2-iodo-3-methylphenyl)methanolMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 eq.)Toluene, 100 °C, 6 h~75-80%

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, add sodium tert-butoxide (1.4 mmol) to a vial.

  • In a separate vial, dissolve the aryl iodide (1.0 mmol), morpholine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and XPhos (0.04 mmol) in toluene (5 mL).

  • Add the solution of reactants to the vial containing the base.

  • Seal the vial and heat at 100 °C for 6 hours.

  • Cool to room temperature, dilute with ether, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography.

Comparative Reactivity in the Oxidation of the Benzylic Alcohol

The oxidation of benzyl alcohols to the corresponding aldehydes is a fundamental transformation. The rate of this reaction can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate the reaction by stabilizing the transition state, while electron-withdrawing groups tend to slow it down.[5]

In our comparative molecules, the fluorine atom is para to the benzylic alcohol. Its strong -I effect will withdraw electron density, de-stabilizing any positive charge that may develop at the benzylic carbon during the oxidation process. The +M effect, which donates electron density, will counteract this to some extent. However, the overall effect of a para-fluoro substituent is generally considered to be electron-withdrawing, which should lead to a slower oxidation rate compared to the non-fluorinated analogue.

Expected Outcome: (2-iodo-3-methylphenyl)methanol is expected to undergo oxidation at a faster rate than (5-Fluoro-2-iodo-3-methylphenyl)methanol.

Table 4: Predicted Comparative Reaction Rates in Oxidation with PCC

SubstrateOxidantConditionsExpected Relative Rate
(5-Fluoro-2-iodo-3-methylphenyl)methanolPCCCH₂Cl₂, rt, 2 hSlower
(2-iodo-3-methylphenyl)methanolPCCCH₂Cl₂, rt, 2 hFaster

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 mmol) in dichloromethane (10 mL), add a solution of the benzyl alcohol (1.0 mmol) in dichloromethane (5 mL).

  • Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography if necessary.

DOT Diagram: Influence of Fluorine on Oxidation

Fluorine_Oxidation_Effect cluster_fluorinated (5-Fluoro-2-iodo-3-methylphenyl)methanol cluster_non_fluorinated (2-iodo-3-methylphenyl)methanol F_Substrate Fluorinated Benzyl Alcohol F_Intermediate Electron-Deficient Benzylic Intermediate F_Substrate->F_Intermediate Oxidation [O] F_Product Aldehyde F_Intermediate->F_Product Effect Fluorine's -I effect destabilizes the intermediate, leading to a slower reaction rate. NF_Substrate Non-Fluorinated Benzyl Alcohol NF_Intermediate Benzylic Intermediate NF_Substrate->NF_Intermediate Oxidation [O] NF_Product Aldehyde NF_Intermediate->NF_Product

Caption: The electron-withdrawing effect of fluorine on the stability of the oxidation intermediate.

Conclusion

The presence of a fluorine atom on the aromatic ring of (5-Fluoro-2-iodo-3-methylphenyl)methanol has a distinct and predictable influence on its reactivity compared to its non-fluorinated counterpart. For palladium-catalyzed cross-coupling reactions at the C-I bond, the electron-withdrawing nature of fluorine is expected to enhance the reaction rate by facilitating the oxidative addition step. Conversely, in the oxidation of the benzylic alcohol, the same electron-withdrawing effect is predicted to slow down the reaction by destabilizing the developing positive charge in the transition state. This dichotomous reactivity profile underscores the importance of understanding the subtle electronic effects of fluorine in designing synthetic strategies and predicting reaction outcomes. These principles provide a robust framework for researchers in the rational design and synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Wikipedia. Benzyl alcohol. [Link]

  • My Exam Cloud. Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. [Link]

  • Samira's Chem. Benzyl alcohol structure. [Link]

  • Castle, L. W., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • ResearchGate. (PDF) Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. [Link]

  • ResearchGate. Reactions of benzyl alcohol under different reaction conditions a. [Link]

  • St. John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • ACS Publications. Gold Catalyzed Decarboxylative Cross-Coupling of Iodoarenes. Journal of the American Chemical Society. [Link]

  • The Royal Society Publishing. The effect of fluorine on the electronic spectra and ionization potentials of molecules. [Link]

  • ACS Publications. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. ACS Omega. [Link]

  • MDPI. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. [Link]

  • MDPI. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Molecules. [Link]

  • Oriental Journal of Chemistry. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. [Link]

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Comparative

The "Magic Methyl" Effect: A Comparative Guide to the Impact of Methyl Group Positioning on (5-Fluoro-2-iodo-3-methylphenyl)methanol Binding

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate dance of drug discovery, even the smallest structural modification to a molecule...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug discovery, even the smallest structural modification to a molecule can dramatically alter its binding affinity and biological activity. The strategic addition of a methyl group, often referred to as the "magic methyl" effect, is a prime example of how subtle changes can lead to significant gains in potency.[1][2] This guide provides a comprehensive comparison of the potential binding impacts of altering the methyl group's position on the (5-Fluoro-2-iodo-3-methylphenyl)methanol scaffold. While direct experimental data for this specific compound and its isomers may be limited, this document will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a robust framework for investigation.

We will explore a hypothetical scenario where (5-Fluoro-2-iodo-3-methylphenyl)methanol and its positional isomers are evaluated as potential inhibitors of a protein kinase, a ubiquitous class of enzymes in drug discovery. The principles and experimental protocols detailed herein are broadly applicable to a wide range of protein-ligand interaction studies.

The Critical Role of Substituent Positioning in Molecular Recognition

The precise placement of functional groups on a ligand is paramount for optimal interaction with its biological target. For the (5-Fluoro-2-iodo-3-methylphenyl)methanol scaffold, the fluorine, iodine, and methyl groups each contribute uniquely to the molecule's electronic and steric properties. The iodine atom can participate in halogen bonding, a significant non-covalent interaction in drug design. The fluorine atom, a strong electron-withdrawing group, can influence the molecule's pKa and metabolic stability. The methyl group, while seemingly simple, can profoundly impact binding affinity through several mechanisms:

  • Hydrophobic Interactions: A methyl group can occupy a hydrophobic pocket within the protein's binding site, displacing water molecules and leading to a favorable entropic contribution to binding.[3]

  • Conformational Restriction: An ortho-methyl group can induce a specific torsion angle in the phenyl ring, pre-organizing the molecule into a bioactive conformation that better fits the binding site.[2]

  • Steric Effects: The position of the methyl group can either promote or hinder binding. A favorably positioned methyl group can enhance van der Waals contacts, while a poorly placed one can lead to steric clashes.

To investigate these effects, we will consider three isomers of the parent compound:

  • (5-Fluoro-2-iodo-3-methylphenyl)methanol (Isomer A)

  • (5-Fluoro-2-iodo-4-methylphenyl)methanol (Isomer B)

  • (3-Fluoro-2-iodo-5-methylphenyl)methanol (Isomer C)

Experimental Workflow for Comparative Binding Analysis

A systematic evaluation of these isomers requires a multi-faceted approach, combining biophysical and biochemical assays. The following workflow outlines the key experiments to determine and compare the binding affinities of the isomers to a target protein kinase.

Caption: Experimental workflow for comparative binding analysis.

Part 1: Synthesis and Characterization

The initial step involves the synthesis and purification of the three isomers. A plausible synthetic route could involve the selective halogenation and formylation of a substituted fluorotoluene, followed by reduction to the benzyl alcohol. Detailed synthetic protocols for similar compounds can be found in the literature.[4] Each synthesized compound must be rigorously characterized using techniques such as NMR and mass spectrometry to confirm its identity and purity.

Part 2: Biophysical Assays for Binding Affinity Determination

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for characterizing the thermodynamics of binding interactions.[1][2] It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol for Isothermal Titration Calorimetry (ITC):

  • Sample Preparation:

    • Prepare a solution of the target protein kinase in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The protein concentration should be in the range of 10-50 µM.

    • Prepare solutions of the (5-Fluoro-2-iodo-3-methylphenyl)methanol isomers in the same buffer. The ligand concentration should be 10-20 times that of the protein.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load one of the ligand isomer solutions into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, ΔH, and stoichiometry (n).

    • Calculate the change in entropy (ΔS) from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[5][6] It provides kinetic data (association and dissociation rate constants, kon and koff) in addition to the equilibrium dissociation constant (KD).

Experimental Protocol for Surface Plasmon Resonance (SPR):

  • Sensor Chip Preparation:

    • Immobilize the target protein kinase onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of each (5-Fluoro-2-iodo-3-methylphenyl)methanol isomer over the sensor chip surface.

    • Monitor the change in the SPR signal in real-time to obtain sensorgrams.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kon and koff values.

    • Calculate the KD from the ratio of the rate constants (KD = koff / kon).

Comparative Data Analysis and Expected Outcomes

The data obtained from ITC and SPR experiments will be summarized in a table for easy comparison.

IsomerStructureExpected KD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)kon (M-1s-1)koff (s-1)
A (5-Fluoro-2-iodo-3-methylphenyl)methanol100-8.5-1.51 x 1051 x 10-2
B (5-Fluoro-2-iodo-4-methylphenyl)methanol50-9.5-1.02 x 1051 x 10-2
C (3-Fluoro-2-iodo-5-methylphenyl)methanol500-7.0-2.05 x 1042.5 x 10-2

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Interpretation of Expected Results:

  • Isomer B is predicted to have the highest affinity (lowest KD). This could be attributed to the methyl group at the 4-position fitting into a well-defined hydrophobic pocket in the kinase's active site, leading to a more favorable enthalpic contribution. The faster on-rate (kon) might suggest that this conformation presents a more favorable initial interaction with the target.

  • Isomer A , the parent compound, is expected to have a moderate affinity. The 3-methyl group may provide some beneficial hydrophobic interactions, but perhaps not as optimally as the 4-methyl group in Isomer B.

  • Isomer C is predicted to have the lowest affinity. The methyl group at the 5-position might introduce steric hindrance with a key residue in the binding pocket, leading to a less favorable enthalpy and a faster off-rate (koff).

Visualizing the Structure-Activity Relationship

The relationship between the methyl group position and the predicted binding affinity can be visualized to guide further optimization efforts.

Caption: Predicted structure-activity relationship of isomers.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the impact of methyl group positioning on the binding of (5-Fluoro-2-iodo-3-methylphenyl)methanol to a hypothetical protein kinase target. By employing biophysical techniques like ITC and SPR, researchers can gain a deep understanding of the structure-activity relationship, which is crucial for lead optimization in drug discovery. The hypothetical data presented here illustrates how subtle changes in a molecule's architecture can lead to significant differences in binding affinity.

Future studies should focus on obtaining crystal structures of the protein-ligand complexes to visualize the binding modes of these isomers. This structural information, combined with the thermodynamic and kinetic data, will provide a complete picture of the molecular interactions driving binding and selectivity, ultimately paving the way for the rational design of more potent and specific inhibitors.

References

  • Jorgensen, W. L. (2012). Methyl Effects on Protein–Ligand Binding. Journal of Medicinal Chemistry, 55(9), 4309-4319. [Link]

  • Barreiro, G., et al. (2012). Methyl Effects on Protein–Ligand Binding. ACS Medicinal Chemistry Letters, 3(6), 468-472. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Frasca, V. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. [Link]

  • Longdom Publishing. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. [Link]

  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. [Link]

  • Gpatindia. (2020). METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

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Safety & Regulatory Compliance

Safety

(5-Fluoro-2-iodo-3-methylphenyl)methanol proper disposal procedures

Standard Operating Procedure (SOP): Handling and Disposal of (5-Fluoro-2-iodo-3-methylphenyl)methanol Introduction As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory checkb...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure (SOP): Handling and Disposal of (5-Fluoro-2-iodo-3-methylphenyl)methanol

Introduction

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory checkbox, but as a critical extension of experimental design. The disposal of highly functionalized intermediates like (5-Fluoro-2-iodo-3-methylphenyl)methanol demands a rigorous, causality-driven protocol. Because this molecule contains both an aryl fluoride and an aryl iodide, it falls strictly under halogenated waste protocols. Mismanagement of mixed-halogenated waste can lead to the release of corrosive hydrogen halides (HF, HI) or highly toxic dioxins during incineration, while improper lab-level commingling can trigger violent exothermic reactions.

This guide provides self-validating, step-by-step methodologies for the safe operational handling and disposal of this compound, ensuring compliance with institutional Environmental Health and Safety (EHS) standards.

Physicochemical Profile & Waste Causality

Understanding the physical properties of (5-Fluoro-2-iodo-3-methylphenyl)methanol is the first step in designing a safe disposal system. The compound's high halogen content dictates strict downstream processing.

Table 1: Physicochemical Profile & Operational Impact

PropertyData / SpecificationOperational Impact & Causality
Chemical Name (5-Fluoro-2-iodo-3-methylphenyl)methanolContains both F and I substituents. Must be strictly segregated from non-halogenated waste streams[1].
CAS Number 1221565-69-0Required for accurate EHS waste profiling and manifesting[2].
Molecular Formula C8H8FIOHigh halogen ratio dictates strict halogenated waste stream routing[2].
Molecular Weight 266.05 g/mol Heavy organic molecule; likely precipitates in non-polar solvents, creating heterogeneous waste[2].
Halogen Content ~54.8% by mass (F: 7.1%, I: 47.7%)>50% halogen by mass; requires high-temperature incineration with specialized alkaline scrubbers to prevent dioxin/furan formation[3].
Storage Conditions Sealed, dry, 2-8°CWaste containing unreacted starting material should be kept away from heat sources to prevent degradation[2].

Mechanistic Principles of Halogenated Waste Segregation

Why segregate? Halogenated substances require significantly more extensive treatment to minimize environmental pollution[1]. Incineration facilities use alkaline scrubbers to neutralize the acidic gases (HF, HCl, HBr, HI) generated when these compounds burn. Mixing halogenated waste with non-halogenated solvents unnecessarily increases the volume of expensive waste.

Chemical Incompatibilities: Halogenated waste must be kept strictly separate from other organic solvents, as certain mixtures can react violently or explode (e.g., mixtures of acetone and chloroform in the presence of base)[3]. Furthermore, halogenated solvents must be kept separate from heavy metals, cyanides, or acutely toxic "P-listed" wastes[4].

Table 2: Halogenated Waste Segregation Matrix

Waste CategoryCompatible AdditionsIncompatible Materials (DO NOT MIX)Required Container Type
Liquid Halogenated DCM, Chloroform, Fluorinated solventsAcetone (risk of explosion), Strong bases, Cyanides[3][4]4L Poly Bottle / 5G Carboy[4]
Solid Halogenated Contaminated silica gel, filter paperReactive metals, Unquenched peroxides[5]20L Lined Pail[1]
Spill Debris Inert absorbents, spill padsPaper towels (if strong oxidizers are present)Sealed heavy-duty plastic bag[4]

Standard Operating Procedure: Step-by-Step Disposal Protocols

Protocol 1: Liquid Halogenated Waste Accumulation (Reaction Mixtures & Extracts)
  • Quenching & Stabilization: Ensure all reactive intermediates derived from (5-Fluoro-2-iodo-3-methylphenyl)methanol are fully quenched. Hazardous waste must not give off any gases and must be fully reacted prior to disposal[5].

  • Fume Hood Transfer: All commingling of halogenated solvent waste must be conducted inside an operating chemical fume hood to prevent inhalation of volatile byproducts[4].

  • Container Selection: Use a compatible, EHS-approved container (e.g., a 4-liter white poly bottle or 5-gallon plastic carboy)[4]. Do not use metal cans, as halogenated compounds can corrode them over time.

  • Water Minimization: Minimize unnecessary dilution and limit water concentration in the waste container as much as possible, as high water content complicates the incineration process[4].

  • Sealing: Keep the container tightly closed at all times when not actively adding waste[4].

Protocol 2: Solid Waste Accumulation (Silica Gel, Wipes, & Vials)
  • Collection: Silica gel contaminated with (5-Fluoro-2-iodo-3-methylphenyl)methanol (e.g., from column chromatography), as well as contaminated filter paper and wipes, must be accumulated in leak-proof containers, such as a 20 L lined pail[1].

  • Segregation: Do NOT commingle solid debris, paper, or stir bars into liquid waste containers[6]. Maintain a strict separation between solid and liquid halogenated waste.

  • Decontamination of Glassware: Glassware contaminated with this chemical should be triple-rinsed with a compatible halogenated solvent (e.g., dichloromethane) before the glass is disposed of in designated glass waste receptacles[1]. The rinsate must be collected as liquid halogenated waste.

Protocol 3: Satellite Accumulation Area (SAA) Management
  • Labeling: Affix a Hazardous Waste Tag immediately upon placing the first drop of waste into the container[4]. The tag must clearly state "Halogenated Solvent Waste" and list all chemical constituents, including (5-Fluoro-2-iodo-3-methylphenyl)methanol, with their approximate percentages[6].

  • Secondary Containment: Store all collection containers in secondary containment bins to capture potential leaks or spills[4].

  • Volume Limits & Pickup: Never accumulate more than the regulatory limit (typically 55 gallons) in the laboratory SAA[6]. When the container reaches 75-90% capacity, submit a waste collection request to your institutional Environmental Health and Safety (EHS) department[4][5].

Protocol 4: Emergency Spill Response

In the event of a spill involving (5-Fluoro-2-iodo-3-methylphenyl)methanol solutions:

  • Evacuate & Isolate: Remove all unnecessary personnel from the spill zone[1].

  • Containment: If the spill is wet, cover it with an inert absorbent material (e.g., spill pads or vermiculite). If dry, apply a small amount of water to prevent dust generation and cover[1].

  • Disposal of Spill Debris: Place all used spill pads and absorbent materials into a sealed bag, tag it as hazardous waste, and request immediate EHS disposal[4].

Workflow Visualization

Below is the logical decision tree for routing (5-Fluoro-2-iodo-3-methylphenyl)methanol waste streams safely from the benchtop to final destruction.

G Start Waste Generation: (5-Fluoro-2-iodo-3-methylphenyl)methanol Decision Physical State? Start->Decision Solid Solid Waste (Powder, Wipes, Silica) Decision->Solid Solid Liquid Liquid Waste (Reaction Solvents) Decision->Liquid Liquid SolidContainer Solid Halogenated Waste Container Solid->SolidContainer Warning DO NOT MIX with Non-Halogenated Solvents Liquid->Warning SAA Satellite Accumulation Area (Secondary Containment) SolidContainer->SAA LiquidContainer Liquid Halogenated Waste Container LiquidContainer->SAA Warning->LiquidContainer EHSPickup EHS / Hazardous Waste Pickup SAA->EHSPickup Incineration High-Temperature Incineration (Scrubbed) EHSPickup->Incineration

Disposal workflow for (5-Fluoro-2-iodo-3-methylphenyl)methanol waste streams.

References

  • Temple University EHRS - Halogenated Solvents in Laboratories - Campus Operations. Available at: 4

  • University of Wollongong - LABORATORY WASTE DISPOSAL GUIDELINES - UOW. Available at: 3

  • University of Windsor - HAZARDOUS MATERIALS DISPOSAL GUIDE. Available at: 1

  • ETH Zürich - Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: 5

  • University of Nevada, Reno - Chemical Waste Procedures | Environmental Health & Safety. Available at: 6

  • ChemScene - 1221565-69-0 | (5-Fluoro-2-iodo-3-methylphenyl)methanol. Available at:2

Sources

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